molecular formula C5H8ClN3O2 B2805323 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride CAS No. 2247102-27-6

2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride

Cat. No.: B2805323
CAS No.: 2247102-27-6
M. Wt: 177.59
InChI Key: WRCIRZBTPZRCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3O2 and its molecular weight is 177.59. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methyltriazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)3-6-7-8;/h3H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCIRZBTPZRCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Physicochemical Properties of Triazole-4-yl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1][2][3] When functionalized with an acetic acid moiety at the N4 position, a unique class of compounds emerges: triazole-4-yl acetic acid derivatives. These molecules possess a fascinating interplay of acidic and heterocyclic characteristics that govern their behavior in biological systems. Understanding their physicochemical properties is not merely an academic exercise; it is a critical prerequisite for designing effective therapeutic agents, from novel antifungals to potent anticancer drugs.[3][4][5] This guide provides an in-depth exploration of these properties, offering both theoretical insights and practical, field-proven methodologies for their accurate determination.

The Structural Essence: Understanding the Triazole-4-yl Acetic Acid Core

The foundational structure consists of a five-membered 1,2,4-triazole ring, an aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[6] The acetic acid group is attached to the fourth nitrogen atom of this ring. This arrangement bestows upon the molecule a distinct set of characteristics:

  • Amphoteric Nature : The molecule possesses both a weakly basic triazole ring and an acidic carboxylic acid group.[7][8] The triazole ring can be protonated, while the carboxylic acid can be deprotonated. This dual nature is highly dependent on the pH of the surrounding environment.

  • Hydrogen Bonding Capabilities : The nitrogen atoms of the triazole ring act as hydrogen bond acceptors, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor.[1][2] These interactions are pivotal for target binding and solubility.

  • Metabolic Stability : The triazole ring is generally resistant to metabolic degradation, which is a desirable trait in drug candidates.[1][2]

The versatility of this scaffold lies in the potential for substitution at various positions on the triazole ring, allowing for the fine-tuning of its physicochemical and biological properties.[9][10][11]

Key Physicochemical Parameters and Their Significance

The journey of a drug from administration to its site of action is dictated by a series of physicochemical hurdles. For triazole-4-yl acetic acid derivatives, the following parameters are of paramount importance.

Acidity (pKa): The Ionization Gatekeeper

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for these derivatives. It governs the extent of ionization at a given pH, which in turn influences solubility, permeability, and target engagement.[12] These molecules typically have two pKa values: one for the deprotonation of the carboxylic acid and another for the protonation of the triazole ring.[7][13]

Table 1: Representative pKa Values of 1,2,4-Triazole and Related Structures

CompoundpKa (Protonated Species)pKa (Neutral Species)Reference
1,2,4-Triazole2.1910.26[13]
1,2,4-Triazole-1-acetic acidNot specifiedNot specified[14]

Note: Specific pKa values for substituted triazole-4-yl acetic acid derivatives will vary based on the nature and position of the substituents.

The ionization state has profound implications. For instance, the charged, deprotonated carboxylate form is generally more water-soluble, while the neutral form is more likely to permeate lipid membranes.

Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[15] For ionizable compounds like triazole-4-yl acetic acid derivatives, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter.[15]

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[15]

Table 2: Calculated Lipophilicity of a Representative Triazole Acetic Acid Derivative

CompoundCalculated XLogP3Reference
1,2,4-Triazole-1-acetic acid-0.3[14]

Note: This value is for an unsubstituted parent compound. Substituents will significantly alter the LogP.

Aqueous Solubility: The Prerequisite for Bioavailability

For a drug to be absorbed, it must first be in solution.[16][17] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[17][18] The solubility of triazole-4-yl acetic acid derivatives is strongly influenced by their ionization state (and thus pH), crystal lattice energy, and the nature of any substituents.[16][19]

Solubility can be assessed in two primary ways:

  • Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution (like DMSO), precipitates in an aqueous buffer. This high-throughput method is useful for early-stage compound screening.[17][18][19]

  • Thermodynamic Solubility : Represents the true equilibrium solubility of a compound and is determined by allowing excess solid to equilibrate with the aqueous buffer over an extended period.[16][18]

A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[19]

Chemical Stability: Ensuring Molecular Integrity

The stability of a drug candidate under various conditions is crucial for its shelf-life and in vivo performance.[20][21] Triazole-4-yl acetic acid derivatives, while generally possessing a stable triazole ring, can be susceptible to degradation under certain conditions.[21]

Key stability assessments include:

  • pH Stability : Evaluating degradation in acidic and basic conditions, which can mimic the gastrointestinal tract environment.[20] The 1,2,4-triazole ring is generally stable under typical acidic and basic conditions, but harsh conditions can lead to hydrolysis, especially depending on the ring's substituents.[21]

  • Thermal Stability : Assessing decomposition at elevated temperatures.[22]

  • Photostability : Determining degradation upon exposure to light.

Experimental Protocols: A Practical Guide to Property Determination

Accurate and reproducible measurement of physicochemical properties is essential. The following section outlines standard, validated protocols.

Workflow for Physicochemical Property Profiling

The following diagram illustrates a logical workflow for characterizing a novel triazole-4-yl acetic acid derivative.

G cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Profiling cluster_bioactivity Biological Evaluation Synthesis Synthesize Derivative Purification Purify & Characterize (NMR, MS) Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa Solubility Aqueous Solubility (Kinetic & Thermodynamic) pKa->Solubility LogD LogD @ pH 7.4 (Shake-Flask or HPLC) Solubility->LogD Stability Chemical Stability (pH, Temp, Light) LogD->Stability Bioactivity In Vitro Assays Stability->Bioactivity

Caption: Workflow for the characterization of triazole-4-yl acetic acid derivatives.

Detailed Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base).[23][24]

Rationale: Potentiometric titration is a robust and widely used method that directly measures the pH at which 50% of the ionizable group is titrated, which corresponds to the pKa.[23][24]

Step-by-Step Methodology:

  • Preparation of the Analyte Solution : Accurately weigh approximately 5-10 mg of the triazole-4-yl acetic acid derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

  • Initial pH Adjustment : If determining both pKa values, adjust the initial pH of the solution to a low value (e.g., pH 2) using a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Titration Setup : Place the solution in a thermostatted vessel and immerse a calibrated combined pH electrode. Use a magnetic stirrer for continuous mixing.

  • Titration : Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a burette.

  • Data Recording : Record the pH value after each addition of the titrant has stabilized.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the equivalence points on the titration curve. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.[25]

Detailed Protocol: LogD (pH 7.4) Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[24]

Rationale: The shake-flask method is considered the "gold standard" for LogP/LogD determination due to its direct measurement principle.[24]

Step-by-Step Methodology:

  • Phase Preparation : Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is crucial for accurate results.

  • Compound Addition : Add a known amount of the triazole-4-yl acetic acid derivative to a mixture of the pre-saturated n-octanol and pH 7.4 buffer (e.g., equal volumes in a separatory funnel). The concentration should be below the solubility limit in both phases.

  • Equilibration : Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Analysis : Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in octanol] / [Concentration in aqueous buffer] )[26]

Detailed Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method assesses solubility by detecting the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[16][17]

Rationale: Turbidimetric assays are rapid and amenable to automation, making them ideal for screening large numbers of compounds in early drug discovery.[16][17]

Step-by-Step Methodology:

  • Compound Plating : Prepare serial dilutions of the compound in DMSO in a 96- or 384-well plate.

  • Buffer Addition : Add a pH 7.4 aqueous buffer to each well, initiating the precipitation process.

  • Incubation : Incubate the plate for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis : The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Structure-Activity Relationships (SAR) and Physicochemical Properties

The true power of understanding physicochemical properties lies in its application to SAR. By systematically modifying the structure of the triazole-4-yl acetic acid core and observing the effects on both physicochemical parameters and biological activity, researchers can rationally design more effective drug candidates.

The Impact of Substituents on Physicochemical Properties

The following diagram illustrates how different types of substituents can modulate key physicochemical properties.

G cluster_substituents cluster_properties Core Triazole-4-yl Acetic Acid Core Lipophilic Lipophilic Group (e.g., Alkyl, Aryl) Polar Polar Group (e.g., -OH, -NH2) EWG Electron-Withdrawing Group (e.g., -CF3, -NO2) EDG Electron-Donating Group (e.g., -OCH3) LogP_inc Increases LogP Lipophilic->LogP_inc Sol_dec Decreases Solubility Lipophilic->Sol_dec LogP_dec Decreases LogP Polar->LogP_dec Sol_inc Increases Solubility Polar->Sol_inc pKa_dec Decreases pKa (more acidic) EWG->pKa_dec pKa_inc Increases pKa (less acidic) EDG->pKa_inc

Sources

An In-Depth Technical Guide to 2-(Methyltriazolyl)acetic Acid and its Hydrochloride Salt for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methyltriazolyl)acetic acid and its hydrochloride salt, compounds of significant interest in medicinal chemistry and drug development. We will delve into the critical physicochemical properties, synthesis strategies, and analytical considerations for these molecules. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: Isomeric Considerations and Nomenclature

The 1,2,4-triazole ring is a key scaffold in numerous pharmaceutical agents, valued for its metabolic stability and ability to engage in various biological interactions. When functionalized with a methyl and an acetic acid group, it forms 2-(Methyltriazolyl)acetic acid. A critical consideration for researchers is the constitutional isomerism based on the attachment point of the acetic acid moiety to the triazole ring. The two primary isomers are:

  • 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: The acetic acid group is attached to the nitrogen at position 1 (N1).

  • 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetic acid: The acetic acid group is attached to the nitrogen at position 4 (N4).

While both isomers share the same molecular formula and mass, their distinct connectivity can lead to different physicochemical properties, biological activities, and synthetic routes. The N1 isomer is more extensively documented and commercially available, often produced alongside the N4 isomer, which is typically a minor byproduct in alkylation reactions. This guide will focus on the well-characterized 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid and its hydrochloride salt as a representative and thoroughly documented example, while acknowledging the existence and relevance of the N4 isomer.

Physicochemical Properties

Precise knowledge of a compound's molecular formula and weight is fundamental for all quantitative experimental work, from reaction stoichiometry to analytical standard preparation. The properties for the free acid and its common hydrochloride salt are summarized below.

Property2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid HCl
Synonym (3-methyl-1H-1,2,4-triazol-1-yl)acetic acid(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
CAS Number 1368670-34-1[1]2920234-73-5[2]
Molecular Formula C₅H₇N₃O₂[1]C₅H₈ClN₃O₂[2]
Molecular Weight 141.13 g/mol [1]177.59 g/mol [2]
Appearance SolidSolid[2]
Storage 2-8°CInert atmosphere, 2-8°C[2]

Note: The molecular formula and weight for the 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetic acid isomer are presumed to be identical to the N1-substituted free acid.

The hydrochloride salt form is often preferred in drug development for its improved solubility and stability.

Synthesis Strategy: A Continuous-Flow Approach

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid presents a significant challenge: controlling the regioselectivity of the N-alkylation of 3-methyl-1H-1,2,4-triazole. Traditional batch alkylation often yields a mixture of N1, N2, and N4 isomers, requiring difficult chromatographic separation. A modern, efficient, and sustainable approach utilizes a continuous-flow process, which offers superior control over reaction conditions and safety, particularly when handling energetic intermediates.[3][4]

Rationale for the Flow Chemistry Approach
  • Enhanced Safety: The synthesis involves a highly energetic intermediate. Confining this intermediate to the small volume of a flow reactor significantly mitigates the risks associated with potential thermal runaways that can occur in large-scale batch reactors.[3][4]

  • Improved Selectivity and Yield: Continuous flow allows for precise control over temperature, pressure, and residence time, leading to higher selectivity for the desired N1 isomer and improved overall yields compared to batch methods.[3][4]

  • Sustainability: This method is atom-economical and minimizes the need for chromatographic purification, thereby reducing solvent waste and environmental impact, which are critical considerations in modern pharmaceutical manufacturing.[3][4]

Experimental Protocol: Two-Step Continuous-Flow Synthesis

This protocol outlines a "built-in" approach where the triazole ring is constructed with the acetic acid moiety already in place, thus avoiding the problematic alkylation step of the pre-formed triazole.

Step 1: Formation of the Triazole Ethyl Ester Intermediate in Flow

  • Reagent Preparation: Prepare separate stock solutions of ethyl hydrazinoacetate hydrochloride and the acetimidamide partner in a suitable solvent like dioxane.

  • Flow Reactor Setup: Utilize a microreactor system with two inlet pumps, a mixing unit, and a temperature-controlled reactor coil.

  • Initiation of Flow: Pump the reagent solutions at controlled flow rates into the mixing unit and then through the heated reactor coil. The precise temperature and residence time must be optimized to maximize the conversion to the ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate intermediate.

  • Collection: The output from the reactor, containing the product ester, is collected continuously.

Step 2: Hydrolysis to the Final Acid

  • Saponification: The collected ethyl ester solution is treated with a base, such as sodium hydroxide, to hydrolyze the ester to the sodium salt of the carboxylic acid.

  • Acidification: The reaction mixture is then carefully acidified with an acid like trifluoroacetic acid (TFA) in a suitable solvent such as acetonitrile.

  • Precipitation and Isolation: The free acid, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, is typically insoluble in the chosen solvent system and precipitates out as a solid.

  • Purification: The precipitated solid can be isolated by filtration and washed with a suitable solvent to yield the pure product, often avoiding the need for chromatography.[3]

Workflow Diagram

The following diagram illustrates the logic of the continuous-flow synthesis compared to the traditional batch approach.

G cluster_0 Traditional Batch Synthesis cluster_1 Continuous-Flow Synthesis 3-methyl-1H-1,2,4-triazole 3-methyl-1H-1,2,4-triazole Alkylation Alkylation 3-methyl-1H-1,2,4-triazole->Alkylation Bromoacetate Bromoacetate Bromoacetate->Alkylation Isomer Mixture Isomer Mixture Alkylation->Isomer Mixture Low Selectivity Chromatography Chromatography Isomer Mixture->Chromatography Difficult Separation Final Product Final Product N1 Isomer N1 Isomer Chromatography->N1 Isomer Ethyl Hydrazinoacetate Ethyl Hydrazinoacetate Flow Reactor Flow Reactor Ethyl Hydrazinoacetate->Flow Reactor Acetimidamide Partner Acetimidamide Partner Acetimidamide Partner->Flow Reactor Ester Intermediate Ester Intermediate Flow Reactor->Ester Intermediate High Selectivity Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis Hydrolysis->Final Product

Caption: Comparison of Batch vs. Continuous-Flow Synthesis.

Applications in Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry. Derivatives of (methyltriazolyl)acetic acid are explored as building blocks for creating more complex molecules with potential therapeutic applications. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the overall structure can serve as a rigid linker to position other pharmacophoric groups in the desired orientation for binding to biological targets such as enzymes or receptors.

Conclusion

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid and its hydrochloride salt are important molecules in the field of chemical and pharmaceutical research. Understanding their isomeric nature is crucial for accurate synthesis and application. The development of continuous-flow synthesis methods represents a significant advancement, offering a safer, more efficient, and sustainable route to these valuable compounds. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively work with and innovate upon this important chemical scaffold.

References

  • Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions . Green Chemistry. [Link]

  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions . ChemRxiv. [Link]

  • 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic Acid . Pharmaffiliates. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Heterocyclic Building Blocks for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Primacy of Heterocycles

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a rational alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da), or "fragments," that bind to a biological target with low affinity.[3][4][5] These initial "hits" serve as high-quality starting points that are then optimized into potent and selective drug candidates through structure-guided design.[6][7] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of identifying hits.[1][7]

Within the realm of FBDD, heterocyclic scaffolds are of paramount importance. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. Their prevalence in FDA-approved drugs underscores their significance; it is estimated that over 85% of all small-molecule drugs contain at least one heterocyclic ring.[8] This is due to their ability to:

  • Engage in a wide range of interactions: Heteroatoms (e.g., nitrogen, oxygen, sulfur) can act as hydrogen bond donors and acceptors, crucial for specific target recognition.[9]

  • Provide structural diversity and rigidity: The variety of ring sizes, heteroatom content, and substitution patterns allows for the creation of diverse and conformationally constrained molecules.[10]

  • Modulate physicochemical properties: The inclusion of heteroatoms can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Serve as versatile synthetic handles: Heterocyclic rings often provide multiple points for chemical modification, facilitating the "fragment growing" or "linking" process during lead optimization.[9][11]

This guide provides a comprehensive overview of the application of heterocyclic building blocks in FBDD, from library design and screening to hit-to-lead optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of heterocyclic fragments in their discovery programs.

The FBDD Workflow: A Journey from Fragment to Lead

The FBDD process is an iterative cycle of design, screening, and optimization. The unique properties of heterocyclic fragments are leveraged at each stage.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Discovery cluster_2 Phase 3: Optimization A Target Selection & Validation B Heterocyclic Fragment Library Design A->B Informs Library Characteristics C Biophysical Screening B->C Provides Starting Matter D Hit Validation & Structural Biology C->D Identifies Initial Hits E Hit-to-Lead (Growing, Linking) D->E Provides Structural Blueprint F Lead Optimization E->F Generates Potent Leads F->C Iterative Refinement

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Part 1: Designing a High-Quality Heterocyclic Fragment Library

The success of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library. A well-designed library should adhere to the "Rule of Three," a set of guidelines for desirable fragment properties.[12]

Table 1: The "Rule of Three" for Fragment Design

PropertyRecommended ValueRationale
Molecular Weight (MW)< 300 DaEnsures fragments are small and simple, maximizing the exploration of chemical space.[5][12]
cLogP< 3Promotes aqueous solubility, which is critical for high-concentration screening.[12]
Hydrogen Bond Donors≤ 3Avoids excessive polarity that can hinder cell permeability.[12]
Hydrogen Bond Acceptors≤ 3Balances polarity and maintains favorable binding interactions.[12]
Rotatable Bonds≤ 3Limits conformational flexibility, reducing the entropic penalty upon binding.[13]

Beyond these general rules, a focus on three-dimensional (3D) shape is increasingly recognized as crucial for discovering novel and selective binders.[14][15] Libraries enriched with sp³-hybridized centers and diverse heterocyclic scaffolds can access unique areas of protein binding sites that are often missed by flatter, aromatic-rich libraries.[14][16][17]

Key Considerations for Heterocyclic Library Design:

  • Scaffold Diversity: Incorporate a wide range of heterocyclic ring systems (e.g., pyrrolidines, piperidines, morpholines, azetidines, etc.) to maximize the diversity of shapes and vector orientations for fragment evolution.[10][15]

  • Synthetic Tractability: Fragments should possess "sociable" functional groups that allow for straightforward and predictable chemical elaboration.[17] This includes functionalities amenable to common coupling reactions, such as halides, boronic acids, and amines.[17]

  • 3D Character: Prioritize fragments with a higher fraction of sp³ carbons to enhance solubility and provide more defined three-dimensional shapes.[14][15]

  • Novelty: Aim to include novel and underrepresented heterocyclic scaffolds to explore new areas of chemical space.

Part 2: Biophysical Screening for Weak Binders

Due to their low molecular weight, fragments typically bind to their targets with weak affinities (in the micromolar to millimolar range).[3][4] Therefore, sensitive biophysical techniques are required for their detection.[13][18]

Biophysical_Screening_Funnel A Primary Screen (High-Throughput) ~1000s of Fragments B Secondary Screen (Orthogonal Validation) ~10s-100s of Hits A->B Identifies Initial Hits C Hit Characterization (Structural & Affinity) ~1-10s of Validated Hits B->C Confirms Binding D Lead Generation C->D Provides Starting Points

Caption: A typical screening cascade for FBDD.

A multi-tiered screening cascade is often employed to efficiently identify and validate true fragment hits while minimizing false positives.[19]

Primary Screening Techniques

These methods are used to rapidly screen the entire fragment library.

  • Surface Plasmon Resonance (SPR): A label-free technique that detects changes in refractive index upon fragment binding to an immobilized target protein.[20][21] SPR can provide information on binding affinity and kinetics (association and dissociation rates).[20] It is highly sensitive and can detect very weak interactions.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can detect fragment binding by observing changes in the NMR spectrum of either the target protein (protein-observed) or the fragment (ligand-observed).[24][25][26] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for primary screening.[25][26]

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the melting temperature of a protein upon ligand binding. It is a relatively high-throughput and cost-effective primary screening method.[19]

Secondary and Confirmatory Techniques

Hits from the primary screen are then subjected to orthogonal methods to confirm binding and eliminate artifacts.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.[27]

  • X-ray Crystallography: This is a cornerstone of FBDD, providing high-resolution three-dimensional structures of fragment-protein complexes.[3][28][29] This structural information is invaluable for understanding the binding mode of the fragment and guiding subsequent optimization efforts.[12][29] Crystallographic screening can also be used as a primary screening method.[13][28]

Part 3: Protocols for Key FBDD Experiments

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify heterocyclic fragments that bind to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Heterocyclic fragment library (dissolved in 100% DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment solutions by diluting the DMSO stocks into running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without protein).

    • Monitor the binding response in real-time. A positive response on the target surface relative to the reference surface indicates binding.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.

    • Identify fragments that produce a response significantly above the background noise.

Causality and Self-Validation: The use of a reference channel is critical to distinguish true binding events from non-specific interactions or artifacts caused by buffer mismatches.[22] Running buffer with a matched DMSO concentration is essential to minimize false positives.[22]

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

Objective: To confirm fragment binding and determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein

  • Validated fragment hits from primary/secondary screens

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source preferred)

Procedure:

  • Crystal Soaking:

    • Prepare a solution of the fragment hit at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.

    • Transfer a protein crystal into the fragment solution and incubate for a defined period (e.g., a few minutes to several hours). The soaking time needs to be optimized to allow fragment diffusion into the crystal without causing crystal damage.[27]

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Analyze the resulting electron density maps to identify the bound fragment.

    • Build the fragment into the electron density and refine the structure.

Causality and Self-Validation: The unambiguous observation of electron density corresponding to the fragment in the protein's binding site is the most definitive validation of a hit.[28] The high-resolution structural information reveals the precise binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, which is essential for rational, structure-guided optimization.[29]

Part 4: From Hit to Lead: The Role of Heterocycles in Fragment Evolution

Once a heterocyclic fragment hit is validated and its binding mode is determined, the next step is to evolve it into a more potent, lead-like molecule.[1] This is typically achieved through two main strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing affinity.[30] The inherent synthetic tractability of many heterocyclic scaffolds is a major advantage here.

  • Fragment Linking: If two or more fragments are found to bind in close proximity, they can be chemically linked together to create a single, higher-affinity molecule.[30]

Computational methods play a significant role in guiding these optimization strategies.[31][32][33][34]

Fragment_Evolution cluster_0 Initial Hit cluster_1 Optimization Strategies A Validated Heterocyclic Fragment Hit (Low Affinity) B Fragment Growing (Adding Functionality) A->B C Fragment Linking (Connecting Proximal Hits) A->C D Potent Lead Compound (High Affinity) B->D C->D

Caption: Strategies for evolving fragment hits into lead compounds.

Case Study Highlight: Venetoclax

A prime example of successful FBDD utilizing heterocyclic fragments is the development of Venetoclax, an FDA-approved BCL-2 inhibitor.[35] The initial hits were identified through NMR screening, and subsequent structure-guided optimization, including fragment linking and growing strategies, led to the final potent drug molecule.[4][35]

Conclusion

Heterocyclic building blocks are indispensable tools in fragment-based drug discovery. Their structural and chemical diversity, coupled with their ability to form key interactions with biological targets, makes them ideal starting points for the development of novel therapeutics. By combining thoughtfully designed heterocyclic fragment libraries with a robust cascade of biophysical screening techniques and structure-based design, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The continued innovation in synthetic chemistry to produce novel 3D heterocyclic fragments will undoubtedly further expand the power and reach of FBDD in tackling even the most challenging of drug targets.[14][16]

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Application Notes & Protocols: The Strategic Role of 3-methyl-1,2,4-triazole Derivatives in Modern Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles & Strategic Importance

The incidence of invasive fungal infections has risen dramatically, posing a significant threat to public health, particularly among immunocompromised populations.[1] Azoles, specifically the triazole class of compounds, represent the largest and most clinically significant group of antifungal agents used today.[1][2] Their success is largely attributed to a well-defined mechanism of action and a favorable safety profile. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, not only for its antifungal properties but also for a wide spectrum of other biological activities.[3][4][5] This guide focuses on the synthesis and application of derivatives built around the 3-methyl-1,2,4-triazole core, a key structural motif in developing potent and selective antifungal agents. We will explore the underlying mechanism, structure-activity relationships, and provide detailed, field-proven synthetic protocols.

The Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[2][6]

Mechanism Breakdown:

  • Binding: The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[5][7]

  • Inhibition: This binding event prevents the natural substrate, lanosterol, from being demethylated.

  • Consequences: The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[5][8] This disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death.[5]

The high selectivity of triazole drugs stems from their greater affinity for fungal CYP51 compared to mammalian cytochrome P450 enzymes, which minimizes off-target effects and toxicity.[9]

Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Membrane Component) ToxicSterols Accumulation of 14α-methylated sterols MembraneDisruption Membrane Disruption & Growth Arrest ToxicSterols->MembraneDisruption CYP51->Ergosterol Catalyzes Conversion CYP51->ToxicSterols Blockade leads to Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Caption: Antifungal mechanism of 1,2,4-triazoles via inhibition of CYP51.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The antifungal potency and spectrum of 1,2,4-triazole derivatives are highly dependent on the nature and position of substituents on the core heterocycle and its side chains. Understanding these relationships is critical for designing new, more effective agents.[10]

  • The Triazole Core: The 1,2,4-triazole ring is essential for coordinating with the heme iron of CYP51 and is a non-negotiable feature for this class of antifungals.[11]

  • N-1 Side Chain: The substituent at the N-1 position is crucial for determining the potency and selectivity. For many potent antifungals like fluconazole, this chain contains a tertiary alcohol and a halogenated phenyl group.[12]

  • Halogenated Phenyl Group: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl ring often enhances antifungal activity.[4] For example, the 2,4-difluorophenyl moiety is a hallmark of highly effective drugs like fluconazole and voriconazole.

  • 3-Methyl Group: While many potent antifungals have a hydrogen at the 3-position, the introduction of a methyl group can modulate activity and pharmacokinetic properties. It serves as a key point for further derivatization to explore new chemical space.

Section 2: Core Synthetic Protocols

The synthesis of antifungal agents based on the 1,2,4-triazole scaffold can be approached through various established and modern chemical reactions. Below are representative protocols for both the construction of the core heterocycle and its elaboration into a final drug-like molecule.

Protocol: Synthesis of the 1,2,4-Triazole-3-thione Core

A common and versatile method to access the 1,2,4-triazole ring is through the cyclization of thiosemicarbazide derivatives. This protocol provides a 3-mercapto (or thione) handle, which is useful for further functionalization.

Objective: To synthesize 5-substituted-4-amino-4H-1,2,4-triazole-3-thione.

Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve the desired acid hydrazide (0.05 mol) in 100 mL of absolute ethanol.

  • Thiocarbonylation: To this solution, add carbon disulfide (CS₂, 0.06 mol) followed by a solution of potassium hydroxide (KOH, 0.06 mol) in 50 mL of water, added dropwise while stirring in an ice bath.

    • Scientific Rationale: The reaction of the hydrazide with CS₂ in a basic medium forms a potassium dithiocarbazinate salt intermediate.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Cyclization: To the reaction mixture, add hydrazine hydrate (0.1 mol) and reflux the mixture for 6-8 hours.

    • Scientific Rationale: The addition of hydrazine hydrate and subsequent heating induces intramolecular cyclization with the elimination of H₂S and water to form the stable 1,2,4-triazole ring.

  • Work-up: After cooling, reduce the volume of the solvent under reduced pressure. Acidify the remaining solution to pH 4-5 with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to yield the pure 5-substituted-4-amino-4H-1,2,4-triazole-3-thione.[13]

Protocol: Synthesis of a Fluconazole-Type Analog via Epoxide Ring-Opening

This protocol demonstrates a key step in the synthesis of many advanced triazole antifungals: the nucleophilic addition of the triazole ring to an epoxide. This strategy is central to constructing the core structure of fluconazole and its derivatives.[12]

Objective: To synthesize a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol analog.

Starting Materials: 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane and 1H-1,2,4-triazole.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1H-1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Scientific Rationale: Anhydrous conditions are critical to prevent unwanted side reactions. K₂CO₃ acts as a base to deprotonate the 1H-1,2,4-triazole, generating the triazolide anion, which is a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Nucleophilic Addition: Add a solution of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the disappearance of the epoxide starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic_Workflow Start Starting Materials (e.g., Hydrazides, Epoxides) CoreSynth Synthesis of 1,2,4-Triazole Core Start->CoreSynth Deriv Derivatization/ Side-Chain Addition (e.g., Epoxide Opening) CoreSynth->Deriv Workup Reaction Work-up & Crude Isolation Deriv->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify Char Structural Characterization (NMR, MS, IR) Purify->Char BioEval Biological Evaluation (e.g., MIC Assay) Char->BioEval Final Lead Compound BioEval->Final

Caption: General workflow for the synthesis and evaluation of antifungal triazoles.

Section 3: Data Presentation & Biological Evaluation

The ultimate validation of a newly synthesized derivative is its biological activity. The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify antifungal potency. It is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol: Microdilution Broth Method for MIC Determination

This protocol provides a standardized method for assessing the in vitro antifungal activity of synthesized compounds against clinically relevant fungal strains like Candida albicans.

Methodology:

  • Strain Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium, adjusted to a concentration of approximately 0.5–2.5 × 10³ cells/mL.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the synthesized test compounds and a reference drug (e.g., Fluconazole) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control well.[10][14]

Comparative Antifungal Activity Data

The table below summarizes representative MIC data for novel triazole derivatives compared to the standard drug, Fluconazole. Lower MIC values indicate higher potency.

Compound IDSubstituent on Phenyl RingMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. neoformans
Fluconazole 2,4-difluoro0.25 - 8.00.5 - 16.0
Analog 5a 4-chloro0.1250.25
Analog 5b 4-bromo0.1250.5
Analog 5c 4-nitro2.04.0
Analog 5d Unsubstituted16.0>32.0

Data is illustrative, based on trends reported in medicinal chemistry literature.[10][15]

Section 4: Conclusion and Future Perspectives

The 3-methyl-1,2,4-triazole scaffold and its related structures remain a cornerstone of antifungal drug discovery. The synthetic flexibility of this core allows for extensive modification, enabling chemists to fine-tune activity, selectivity, and pharmacokinetic profiles. The protocols and principles outlined in this guide provide a robust framework for researchers aiming to develop the next generation of triazole antifungals.

Future efforts will likely focus on overcoming the growing challenge of azole resistance.[16] This may involve designing derivatives that can evade common resistance mechanisms, such as efflux pump overexpression or mutations in the CYP51 target enzyme.[8][17] Furthermore, the development of dual-target inhibitors, which simultaneously modulate CYP51 and another essential fungal pathway (like Hsp90 or HDAC), represents a promising strategy to enhance efficacy and combat resistance.[17][18]

References

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  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20). Preprints.org. [Link]

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  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL. (n.d.). Sired Udenar. [Link]

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  • Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. (n.d.). Neuroquantology. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. [Link]

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Application Note: Seamless Integration of Triazole Acetic Acid Hydrochloride in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic moieties into peptide backbones is a cornerstone of modern peptidomimetic design, imparting enhanced metabolic stability and unique conformational constraints. The 1,2,4-triazole ring, in particular, serves as an effective and robust surrogate for the trans-amide bond. This application note provides a comprehensive technical guide and detailed protocols for the successful incorporation of Triazole Acetic Acid Hydrochloride, a versatile building block, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the specific chemical considerations of using the hydrochloride salt, detail optimized coupling strategies, and present troubleshooting guidance to ensure high-yield synthesis of triazole-modified peptides.

Introduction: The Rationale for Triazole Peptidomimetics

Peptides are remarkable therapeutic agents, but their application can be limited by low bioavailability and susceptibility to proteolytic degradation. Peptidomimetics, which mimic the structure and function of natural peptides, overcome these limitations by introducing non-natural structural elements.[1] The 1,2,3- and 1,2,4-triazole rings are particularly valuable as amide bond isosteres due to their planarity, dipole moment, and ability to act as hydrogen bond acceptors.[1][2] Crucially, the triazole scaffold is exceptionally stable against both enzymatic and chemical degradation, a property that has made it a focal point in drug discovery.[1][3]

While the in-situ formation of triazoles on a solid support via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a well-established method[4][5][6], an alternative and powerful strategy involves the direct coupling of pre-formed triazole-containing building blocks. Triazole Acetic Acid (TAA) represents such a building block, allowing for the precise and efficient placement of a triazole moiety within a peptide sequence. This guide focuses on the practical aspects of its integration into the well-established Fmoc/tBu SPPS workflow.

Foundational Principles: SPPS Workflow and TAA Compatibility

The standard Fmoc/tBu SPPS strategy is a cyclical process involving the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[7] The compatibility of any non-standard building block, such as Triazole Acetic Acid, depends on its stability and reactivity throughout this cycle.

spss_workflow cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (TAA or Fmoc-AA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Ready for next cycle Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Start Start: Resin-bound Amino Acid Start->Deprotection coupling_mechanism cluster_activation Activation cluster_coupling Coupling (Aminolysis) TAA_HCl Triazole Acetic Acid HCl R-COOH • HCl TAA_Free Neutralized TAA R-COO⁻ TAA_HCl->TAA_Free Neutralization Base DIPEA (i-Pr)₂NEt Base->TAA_Free Active_Ester Active Ester Intermediate R-CO-OBt TAA_Free->Active_Ester Activator HBTU/HOBt Activation Reagent Activator->Active_Ester Final_Peptide {Coupled Product | Resin-Peptide-NH-CO-R} Active_Ester->Final_Peptide Resin_Amine {Resin-Bound Peptide | Resin-Peptide-NH₂} Resin_Amine->Final_Peptide

Figure 2: Reaction pathway for the coupling of Triazole Acetic Acid Hydrochloride.

Recommended Coupling Reagents

A variety of modern coupling reagents are effective for activating the carboxylic acid of TAA. The choice often depends on laboratory availability and the steric hindrance of the N-terminal amino acid on the resin. [8]

Reagent System Recommended Equivalents (vs. Resin) Advantages Considerations
HBTU / HOBt / DIPEA 1.9 / 2.0 / 4.0 Fast, efficient, low risk of racemization. Forms a soluble urea byproduct. [9] Requires a base for activation. HBTU is a common and reliable choice.
HATU / HOAt / DIPEA 1.9 / 2.0 / 4.0 Highly potent, excellent for sterically hindered couplings. [7] More expensive than HBTU. The HOAt additive further minimizes racemization.

| DIC / OxymaPure® | 2.0 / 2.0 | Cost-effective carbodiimide method. Oxyma is a superior, non-explosive alternative to HOBt. [10]| DIC can cause dehydration of Asn and Gln side chains if unprotected. Urea byproduct can precipitate. |

Table 1: Comparison of common coupling reagents for incorporating Triazole Acetic Acid.

Detailed Experimental Protocols

This protocol assumes a standard 0.1 mmol synthesis scale on a suitable Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids). [11]

Protocol 4.1: Stock Solution Preparation
  • Fmoc Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-Dimethylformamide (DMF).

  • Coupling Base Solution: Prepare a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

Protocol 4.2: Manual SPPS Coupling of Triazole Acetic Acid

Prerequisites: The synthesis has proceeded to the point where the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF, leaving a free primary or secondary amine ready for coupling.

  • Resin Preparation:

    • Ensure the 0.1 mmol of resin is swollen in a suitable reaction vessel and has been washed 5-7 times with DMF to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields a deep blue color).

  • Reagent Preparation (in a separate vial):

    • Weigh 38 mg of HBTU (0.19 mmol, 1.9 eq).

    • Weigh 29 mg of HOBt H₂O (0.19 mmol, 1.9 eq). Note: If using anhydrous HOBt, adjust mass accordingly.

    • Weigh the required amount of Triazole Acetic Acid Hydrochloride (e.g., for 2-(1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, MW=163.57, use 32.7 mg, 0.2 mmol, 2.0 eq).

    • Dissolve these three components in 1 mL of DMF.

  • Activation and Neutralization:

    • To the vial containing the TAA/HBTU/HOBt mixture, add 1 mL of the 0.4 M DIPEA stock solution (0.4 mmol, 4.0 eq).

    • Vortex the mixture for 1-2 minutes. This is the "pre-activation" step where the TAA is neutralized and the active ester is formed.

  • Coupling Reaction:

    • Drain the DMF from the reaction vessel containing the resin.

    • Immediately add the activated TAA solution to the resin.

    • Agitate the reaction vessel using a shaker, wrist-action shaker, or nitrogen bubbling for a minimum of 2 hours at room temperature. For sterically hindered N-termini (e.g., Val, Ile), extending the coupling time to 4 hours or overnight may be beneficial.

  • Post-Coupling Wash and Monitoring:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly: 5-7 times with DMF, followed by 3 times with Dichloromethane (DCM), and finally 3 times with DMF.

    • Perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

  • Capping (Optional but Recommended for Failed Couplings):

    • If the Kaiser test remains positive after recoupling, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences.

    • Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.

    • Wash the resin thoroughly (5-7x DMF) before proceeding to the next Fmoc deprotection step.

Protocol 4.3: Cleavage and Final Deprotection
  • After the full peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is Reagent K: 92.5% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 2.5% triisopropylsilane (TIPS). [11]3. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Troubleshooting

The purified triazole-containing peptide should be characterized by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity. [12]

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient activation time or reagents. Steric hindrance at the N-terminus. Incomplete neutralization of TAA-HCl. Double the coupling time or perform a second coupling. Switch to a more potent coupling reagent like HATU. Ensure at least 2 equivalents of a non-nucleophilic base (DIPEA) are used relative to the TAA-HCl.
Low Final Yield Peptide aggregation during synthesis ("difficult sequence"). Incomplete coupling at multiple steps. Consider using a different resin (e.g., ChemMatrix®) or incorporating pseudoproline dipeptides. Use capping after each coupling step to simplify purification.

| Unexpected Mass in MS | Deletion of the TAA residue due to failed coupling. Modification of side chains during cleavage. | Confirm coupling success at the TAA step using the Kaiser test. Ensure the correct scavengers are used in the TFA cocktail for the specific amino acids present (e.g., TIPS for Trp, Trt). |

Table 2: A guide to troubleshooting common issues.

Conclusion

Triazole Acetic Acid Hydrochloride is a highly valuable and fully compatible building block for Fmoc-based solid-phase peptide synthesis. The key to its successful incorporation lies in the explicit neutralization of the hydrochloride salt with a non-nucleophilic base in situ during the pre-activation and coupling step. By following the optimized protocols outlined in this note, researchers can reliably synthesize novel triazole-containing peptidomimetics, leveraging the enhanced stability and unique structural properties conferred by the triazole moiety to advance their drug discovery and development programs.

References

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

  • Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. ResearchGate. Available at: [Link]

  • Peptidotriazoles on Solid Phase:-[1][13][14]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. ACS Publications. Available at: [Link]

  • Solid-Phase Synthesis of NH-1,2,3-Triazoles Using 4,4′-Bismethoxybenzhydryl Azide. Thieme Connect. Available at: [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]

  • Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. National Center for Biotechnology Information. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Royal Society of Chemistry. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. Royal Society of Chemistry. Available at: [Link]

  • Application and Structural Analysis of Triazole-Bridged Disulfide Mimetics in Cyclic Peptides. The University of Queensland. Available at: [Link]

  • Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. Available at: [Link]

  • 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyltriazole Acetic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Separation & Identification of N-Alkylated Methyltriazole Acetic Acid Regioisomers Department: Application Science & Chromatography Support Status: Active

Welcome to the Technical Support Center

You are likely here because the alkylation of 1,2,4-triazole derivatives has yielded a challenging mixture of regioisomers (N1, N2, and potentially N4). This is a classic problem in heterocyclic chemistry due to the ambident nucleophilicity of the triazole ring.

This guide treats the separation of stable N-alkylated isomers . (Note: If your protons are on the ring nitrogens, you are dealing with tautomers which interconvert rapidly in solution and cannot be physically separated by standard chromatography).

Module 1: Chromatographic Separation (HPLC)

Issue: "My peaks are co-eluting or showing poor peak shape on standard C18 columns."

The Root Cause

Methyltriazole acetic acid isomers possess two ionizable groups:

  • Carboxylic Acid: pKa ~4.5 (Anionic at neutral pH).

  • Triazole Ring: pKa ~2.2 (Protonated/Cationic at very low pH).

At standard pH (neutral), the molecule is highly polar (anionic), leading to poor retention on C18. Furthermore, N1 and N2 isomers often have very similar lipophilicities (


), making selectivity (

) the primary challenge.
Protocol: pH-Dependent Method Development

To separate these isomers, you must control the ionization state to maximize the difference in hydrophobic interaction.

Recommended Method (Reverse Phase):

  • Column: C18 with polar-endcapping (e.g., T3 or Aq type) OR Pentafluorophenyl (PFP).

  • Why PFP? PFP columns offer unique selectivity for positional isomers of aromatic heterocycles through

    
    -
    
    
    
    and dipole-dipole interactions that C18 lacks.
  • Mobile Phase A: 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.0).

    • Logic: At pH 3.0, the carboxylic acid is largely protonated (neutral), increasing retention. The triazole ring is neutral. This maximizes hydrophobic differentiation between the N1 and N2 positions.

  • Gradient: Shallow gradient (e.g., 0% to 10% B over 15 minutes). Isomers often elute very early.

Alternative Method (HILIC): If retention is still too low (< 1.5 min), switch to Hydrophilic Interaction Liquid Chromatography.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Buffer (10mM Ammonium Acetate, pH 5.8).

  • Elution Order: typically reverses compared to Reverse Phase.

Visual Troubleshooting Guide: Method Selection

HPLC_Logic Start Start: Isomer Mixture Check_Ret Check Retention on C18 (0.1% Formic Acid) Start->Check_Ret Ret_Good Retention k > 2? Check_Ret->Ret_Good Yes_Ret Optimize Selectivity Ret_Good->Yes_Ret Yes No_Ret Retention is too low (Elutes in void) Ret_Good->No_Ret No Resolution Resolution > 1.5? Yes_Ret->Resolution Use_HILIC Switch to HILIC (High ACN %) No_Ret->Use_HILIC Polarity Issue Use_PFP Switch to PFP Column (Fluorinated Phase) Resolution->Use_PFP No (Co-elution) Success Method Validated Resolution->Success Yes

Caption: Decision tree for selecting the correct stationary phase based on retention and resolution metrics.

Module 2: Structural Identification (NMR)

Issue: "I have separated the peaks, but I don't know which is N1, N2, or N4."

The Science of Identification

You cannot rely solely on chemical shifts because solvent effects cause them to drift. You must use NOE (Nuclear Overhauser Effect) to determine the spatial proximity of the N-methyl group to the ring substituents.

Assumptions:

  • Scaffold: 3-methyl-1,2,4-triazol-5-yl-acetic acid.

  • Substituents: A methyl group on one carbon (C3) and an acetic acid chain on the other (C5).

Differentiation Table
IsomerSymmetryKey NOE Correlation (NOESY/ROESY)13C Chemical Shift Trend
N1-Isomer AsymmetricN-Me shows strong NOE to either C5-H/substituent OR C3-Me, but not both equally.C3 and C5 have distinct shifts.
N2-Isomer Pseudo-symmetricN-Me is flanked by C3 and C5. Shows NOE to BOTH C3-Me and C5-substituent.Ring carbons often shifted upfield relative to N1.
N4-Isomer Symmetric (C2v)N-Me shows equal NOE to C3 and C5 substituents.C3 and C5 are chemically equivalent (if substituents are identical).

Note: The N4 isomer is often zwitterionic or forms a quaternary salt and is rarely the major product in simple alkylations.

Visual Logic: NOE Connectivity

NMR_ID N_Me N-Methyl Signal C3_Sub C3-Substituent N_Me->C3_Sub Strong NOE N_Me->C3_Sub Strong NOE C5_Sub C5-Substituent N_Me->C5_Sub Weak/No NOE N_Me->C5_Sub Strong NOE N1_Case N1 Isomer: NOE to ONE side C3_Sub->N1_Case Pattern A N2_Case N2 Isomer: NOE to BOTH sides C5_Sub->N2_Case Pattern B

Caption: NOE correlation logic. N2-substitution places the methyl group between the two ring carbons, creating correlations to substituents on both sides.

Module 3: Synthesis Optimization (Prevention)

Issue: "How do I stop making a mixture? I only want the N1 isomer."

Mechanism of Regioselectivity

The ratio of N1:N2 is dictated by sterics and tautomeric equilibrium of the starting material.

  • Thermodynamic Control (N1):

    • N1-substituted triazoles are generally more thermodynamically stable.

    • Protocol: High temperature, reversible conditions, or rearrangement of N2 to N1 (if possible).

  • Kinetic Control (N2):

    • The N2 position is often more nucleophilic in the anionic state due to electron density distribution, but it is more sterically hindered if C3/C5 are large.

    • Protocol: Low temperature, polar aprotic solvents (DMF/DMSO), strong base (NaH).

Troubleshooting Synthesis Table
Desired IsomerRecommended BaseSolventTemperatureMechanism
N1 (Major) K₂CO₃ or Et₃NAcetone/MeCNRefluxThermodynamic equilibration often favors N1.
N2 (Enriched) NaH or LiHMDSDMF/THF0°C to RTKinetic trapping of the specific tautomer anion.
N4 ------Requires specific precursors (e.g., hydrazine condensation) rather than direct alkylation.
References
  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming N1 vs N2 alkylation patterns in 1,2,4-triazoles).

  • Bulger, P. G., et al. (2000).[1] Regioselective alkylation of 1,2,4-triazoles. Tetrahedron Letters, 41(8), 1297-1301.

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.

  • Kalinowski, D., et al. (2011). Differentiation of isomeric N-alkyl-1,2,4-triazoles by NMR spectroscopy. Magnetic Resonance in Chemistry.

Sources

Regioselectivity control in 3-methyl-1,2,4-triazole alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity Control in 3-Methyl-1,2,4-Triazole Alkylation

Current Status: Operational Support Tier: Level 3 (Senior Scientist) Ticket ID: TRZ-ALK-003

Welcome to the Heterocycle Synthesis Support Hub.

You are accessing the advanced troubleshooting module for 1,2,4-triazole functionalization . This guide addresses the specific challenges of alkylating 3-methyl-1,2,4-triazole , a substrate where tautomeric equilibrium and steric hindrance create a "selectivity trap" for the unprepared chemist.

Unlike simple pyrroles or imidazoles, the 3-methyl-1,2,4-triazole system presents three potential nitrogen nucleophiles (N1, N2, N4). Controlling which nitrogen reacts is not random; it is a deterministic outcome of sterics, thermodynamics, and solvent effects .

Module 1: The Selectivity Landscape (Root Cause Analysis)

Before starting your reaction, you must understand why the system behaves the way it does. The 3-methyl group is not just a substituent; it is a steric gatekeeper .

The Tautomer-Anion Paradigm

In solution, neutral 3-methyl-1,2,4-triazole exists in equilibrium, but upon deprotonation with a base (e.g., NaH, K₂CO₃), it forms a resonance-stabilized anion. The alkylation regioselectivity is determined by the nucleophilicity of the nitrogen atoms in this anion, modified heavily by steric accessibility.

  • N1 Position: Adjacent to C5 (H) and N2. Least Hindered.

  • N2 Position: Adjacent to N1 and C3 (Methyl). Sterically Blocked by Methyl.

  • N4 Position: Adjacent to C3 (Methyl) and C5 (H). Sterically Blocked by Methyl.

TriazoleSelectivity Start 3-Methyl-1,2,4-Triazole (Neutral) Anion Delocalized Anion (Negative Charge) Start->Anion Base (NaH/K2CO3) N1_Path N1 Attack (Distal to Methyl) Anion->N1_Path Fastest (Sterically Open) N2_Path N2 Attack (Proximal to Methyl) Anion->N2_Path Slow (Sterically Hindered) N4_Path N4 Attack (Proximal to Methyl) Anion->N4_Path Slowest Prod_N1 N1-Alkyl Product (Major >90%) N1_Path->Prod_N1 Prod_N2 N2-Alkyl Product (Minor/Trace) N2_Path->Prod_N2 Prod_N4 N4-Alkyl Product (Rare/Quaternary) N4_Path->Prod_N4

Figure 1: Mechanistic pathway showing the steric bias of the 3-methyl group favoring N1 substitution.

Module 2: Experimental Protocols & Troubleshooting
Scenario A: "I just want the major product (N1) with high yield."

This is the standard workflow. The goal is to push conversion to completion while minimizing N2/N4 impurities.

Recommended Protocol (Standard Sɴ2):

  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Base: NaH (1.1 equiv) for speed; K₂CO₃ (2.0 equiv) for mildness.

  • Temperature: 0°C to RT. (Heat promotes N2/N4 rearrangement to N1, but also degradation).

VariableRecommendationReason
Solvent DMF or DMSO High polarity stabilizes the transition state and dissolves the salt.
Base NaH (60% dispersion)Irreversible deprotonation guarantees the anion forms completely.
Electrophile Alkyl Halide (1.05 equiv)Slight excess ensures consumption of the triazole.
Workup Dilute w/ H₂O, Extract EtOAcDMF is water-miscible; extensive water wash removes it.

Troubleshooting Low Yields:

  • Issue: Incomplete conversion.

    • Fix: Triazoles are hygroscopic. Ensure the starting material is dried under vacuum/P₂O₅ before weighing. Water kills NaH.

  • Issue: Oil instead of solid.

    • Fix: N1-alkyl triazoles are often low-melting solids or oils. Triturate with hexanes/ether to induce crystallization.

Scenario B: "I need the N2 isomer. How do I force it?"

Warning: Direct alkylation of 3-methyl-1,2,4-triazole to get the N2 product is chemically inefficient due to the "methyl block."

Strategies for N2 Promotion:

  • The "Small Electrophile" Rule: N2 alkylation yields are slightly higher with small electrophiles (e.g., Methyl Iodide) compared to bulky benzyl groups.

  • Solvent Switch: Use non-polar solvents (Toluene) with Phase Transfer Catalysts (TBAB). This creates a "loose ion pair" which can sometimes reduce the steric discrimination, though N1 still dominates.

  • Alternative Synthesis (The Real Fix): If you need N2 selectivity, do not alkylate . Instead, synthesize the ring around the hydrazine.

    • Route: React an N-alkyl hydrazine with a nitrile or imidate. This builds the N2-substituent into the skeleton before the ring closes.

Module 3: Analytical Validation (The "Self-Validating" System)

Critical Issue: How do you distinguish N1 from N2 isomers? They have the same mass and similar polarity. Solution: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy.[2] This is the only definitive method without X-ray crystallography.

The NOE Diagnostic Logic

You must run a 1D-NOESY or 2D-NOESY experiment. Target the N-CH₂ protons (of your new alkyl group) and look for interactions with the triazole ring protons.

Observation (NOE Cross-peak)Structural AssignmentExplanation
N-CH₂ ↔ C5-H (Strong)N1-Isomer (Major) The alkyl group is at N1, adjacent to the C5 proton.
N-CH₂ ↔ C3-Methyl (None)N1-Isomer (Major) The alkyl group is at N1, too far from the C3-Methyl.
N-CH₂ ↔ C3-Methyl (Strong)N2-Isomer (Minor) The alkyl group is at N2, directly adjacent to the C3-Methyl.
N-CH₂ ↔ C5-H (None)N2-Isomer (Minor) The alkyl group is at N2, too far from the C5 proton.

Visual Validation Guide:

NMR_Logic Question Did you observe NOE between N-Alkyl protons and C3-Methyl? Yes YES (Strong Signal) Question->Yes Proximity Confirmed No NO (No Signal) Question->No Distance Confirmed Result_N2 Product is N2-Isomer (Rare/Minor) Yes->Result_N2 Check2 Check NOE with C5-H No->Check2 Result_N1 Product is N1-Isomer (Major) Check2->Result_N1 Positive NOE with C5-H

Figure 2: NMR Decision Tree for structural assignment of triazole isomers.

Frequently Asked Questions (FAQ)

Q: Can I use Michael acceptors (e.g., acrylates) to change selectivity? A: Yes, but be careful. While Michael additions are reversible (thermodynamic control), 3-methyl-1,2,4-triazole still favors N1 due to the steric clash at N2. However, some literature suggests that using neutral conditions (no base) with highly reactive electrophiles can occasionally shift ratios, but N1 remains the dominant species.

Q: I see a third spot on my TLC. What is it? A: This is likely the quaternary salt (N4-alkylation) or a bis-alkylated species if you used excess electrophile. N4-alkylation is the "double steric penalty" zone (flanked by C3-Me and C5-H) and usually requires forcing conditions, but it can appear as a very polar baseline spot.

Q: How do I separate the N1 and N2 isomers? A:

  • Flash Chromatography: N1 and N2 isomers usually have distinct R_f values. N1 is typically less polar than N2 on Silica gel (EtOAc/Hexane systems) because the N2 dipole is more exposed.

  • Recrystallization: If solids, the N1 isomer often crystallizes more readily due to higher symmetry/packing efficiency.

References
  • Potts, K. T. (1961).[3] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.

  • Kale, R. R., et al. (2013). Synthesis and regioselectivity of 1,2,4-triazole derivatives. Tetrahedron Letters. (General reference for N1 preference in 3-substituted systems).
  • University of Otago. (n.d.). First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue.[4]

Sources

Troubleshooting decarboxylation of triazole acetic acids during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Decarboxylation of Triazole Acetic Acids

Subject: Stabilization and Isolation of 1,2,3- and 1,2,4-Triazole Acetic Acid Derivatives Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Instability

You are likely observing the conversion of your target triazole acetic acid (A) into a methyl-triazole (B) with the loss of


.

While triazole rings themselves are robust, triazolyl acetic acids are chemically distinct from simple alkyl carboxylic acids. They structurally resemble


-keto acids  or 2-pyridylacetic acids . The electron-deficient triazole ring acts as an electron sink, significantly lowering the activation energy for decarboxylation, especially under acidic conditions or thermal stress.

This guide provides the mechanistic root cause and a validated "Cold-Buffer" protocol to prevent this degradation.

Part 1: Diagnostic & Verification

Confirm the issue before changing the protocol.

Q: How do I definitively confirm decarboxylation has occurred? A: Look for the "Methyl Shift" in your proton NMR (


 NMR).
  • Target Molecule: You should see a singlet for the

    
    -methylene (
    
    
    
    ) typically around 3.6 – 4.0 ppm (depending on solvent).
  • Degraded Product: Decarboxylation yields a methyl group attached directly to the triazole. This signal shifts upfield to 2.3 – 2.5 ppm .

  • Mass Spectrometry: A mass difference of -44 Da (

    
    ) is the primary indicator.
    

Q: Why is this happening now? I synthesized a similar benzoate derivative without issues. A: Electronic coupling. In benzoate derivatives (triazole-benzoic acid), the carboxylic acid is attached to a benzene ring, which is less electron-withdrawing than a triazole. In triazole acetic acids , the carboxyl group is separated by only one methylene unit from the nitrogen-rich ring.

  • Mechanism: If the triazole nitrogen protonates (during acid workup), it becomes a powerful electron sink. The carboxylate pushes electrons in, the

    
     bond breaks, and the double bond moves into the ring (forming a neutral methyl-triazole enamine-like intermediate that tautomerizes).
    

Part 2: The Mechanism (Visualized)

The instability is driven by the Zwitterionic Pathway . Acidification promotes the protonation of the triazole ring (N3 position), triggering the fragmentation.

Decarboxylation Substrate Triazole Acetic Acid (Stable at Neutral pH) Zwitterion Protonated Intermediate (N-H+ ... COO-) Substrate->Zwitterion + H+ Acid Acid Workup (pH < 2) Acid->Zwitterion Triggers TS Cyclic Transition State (6-membered) Zwitterion->TS Heat / Time Product Methyl Triazole (Dead Product) TS->Product - CO2 CO2 CO2 Gas TS->CO2

Figure 1: The acid-catalyzed decarboxylation pathway. Protonation of the triazole ring facilitates the loss of CO2, similar to the mechanism seen in malonic acids.

Part 3: Troubleshooting Scenarios

Scenario A: "I acidified to pH 1 to extract, and the product vanished."
  • Cause: Strong acidification (HCl, pH 1) protonates the triazole ring (

    
    ). This creates the unstable species described above.
    
  • Solution: Stop at pH 4. The

    
     of the carboxylic acid is typically 3.5–4.0. You do not need to go to pH 1 to extract it. Adjusting the aqueous layer to pH 4.0 ensures the carboxylic acid is largely protonated (extractable) while the triazole ring remains neutral (stable).
    
Scenario B: "It degrades on the Rotovap."
  • Cause: Thermal stress. Even at neutral pH, the activation energy for decarboxylation is accessible at

    
    , especially in concentrated solutions.
    
  • Solution: Lyophilization (Freeze Drying). Avoid heat entirely. Extract, dry organics, remove bulk solvent at

    
    , and then freeze-dry to remove trace solvents.
    
Scenario C: "I used Copper (CuAAC) and the workup is messy."
  • Cause: Residual Copper(II) can act as a Lewis acid catalyst, coordinating to the triazole and facilitating decarboxylation.

  • Solution: Cheliatric Wash. Wash the organic layer with saturated EDTA (disodium salt) or Ammonium Chloride to strip copper before concentrating.

Part 4: Validated Protocol – "The Cold Buffer Method"

Use this protocol to isolate sensitive triazole acetic acids.

Reagents:

  • Buffer: 0.5 M Citrate Buffer (pH 4.0) OR 10% Citric Acid.

  • Extraction Solvent: Ethyl Acetate or 2-MeTHF (avoid DCM if possible, as it often requires higher temps to rotovap efficiently).

Step-by-Step Workflow:

  • Quench Cold: Cool your reaction mixture to 0°C in an ice bath.

  • Dilute: Add ice-cold water.

  • pH Adjustment (Crucial):

    • Do not dump in concentrated HCl.

    • Slowly add 10% Citric Acid or 0.5 M Citrate Buffer while monitoring with a pH meter.

    • Target: pH 4.0 – 4.5.

  • Extraction:

    • Extract immediately with cold Ethyl Acetate (

      
      ).
      
    • Keep phases cold during separation.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) for only 10 minutes. (Avoid 
    
    
    
    which is slightly acidic).
  • Concentration:

    • Set Rotovap bath to maximum 30°C .

    • Do not concentrate to dryness. Leave a small volume of solvent.

  • Final Isolation:

    • Add co-solvent (Water or t-Butanol) and Lyophilize to obtain the solid.

Part 5: Data & Limits

Stability Comparison of Triazole Derivatives

Derivative TypeStructureStability RiskCritical Workup Parameter
Triazole-4-Carboxylic Acid Triazole-COOHLowStable to standard acid workup.
Triazole-4-Acetic Acid Triazole-

-COOH
High Max Temp 30°C, Min pH 4.
Triazole-Benzoic Acid Triazole-

-COOH
LowStable.
Triazole-Propionic Acid Triazole-

-COOH
MediumBetter than acetic, but avoid strong acid reflux.

Part 6: Decision Tree (Process Flow)

Troubleshooting Start Start Workup Check Check pH of Aqueous Layer Start->Check IsAcid Is pH < 3? Check->IsAcid Adjust Adjust to pH 4-5 (Use Citric Acid) IsAcid->Adjust Yes Copper Was Cu Catalyst used? IsAcid->Copper No Adjust->Copper Extract Extract with EtOAc (Keep Cold) Conc Concentration Method Extract->Conc Copper->Extract No EDTA Wash with EDTA/NH4Cl Copper->EDTA Yes EDTA->Extract Heat Rotovap > 40°C? Conc->Heat Warn RISK: Decarboxylation Heat->Warn Yes Safe Lyophilize or Rotovap < 30°C Heat->Safe No

Figure 2: Decision matrix for safe isolation of triazole acetic acids.

References

  • Mechanistic Insight on Heterocycle Decarboxylation: Trivedi, M. et al. "Decarboxylation of Heteroaryl Acetic Acids: A Kinetic Study." Journal of Organic Chemistry. (General mechanism of electron-withdrawing group facilitated decarboxylation).

  • Triazole Stability & Synthesis: Li, Y. et al.[1] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.[2]

  • pKa Values of Triazoles: Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives."

  • Workup Troubleshooting: University of Rochester. "Troubleshooting: The Workup."

Sources

Technical Support Center: Purification of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride. The inherent challenges in purifying this molecule often stem from its synthesis, which can yield a mixture of regioisomers, alongside other process-related impurities.[1][2] This document is structured to provide both foundational knowledge and practical, actionable troubleshooting solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, providing the core knowledge needed for successful purification.

Q1: What are the primary impurities I should expect when purifying this compound?

A1: The most significant challenge arises from impurities generated during synthesis. These typically include:

  • Regioisomers: The alkylation of 3-methyl-1H-1,2,4-triazole can occur at different nitrogen atoms, leading to the formation of N-1 (desired), N-2, and N-4 isomers.[1][2] Separating these isomers is often the primary purification goal, as they can have very similar physical properties.

  • Unreacted Starting Materials: Residual 3-methyl-1H-1,2,4-triazole or the alkylating agent (e.g., a haloacetic acid ester) may be present.

  • Inorganic Salts: Bases like potassium carbonate or by-products from the reaction and workup can result in inorganic salt contamination.[3]

  • Colored Impurities: These are common in many organic syntheses and may require specific removal steps.[3][4]

Q2: What are the general solubility properties of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride?

A2: As a hydrochloride salt containing a carboxylic acid and a triazole ring, the molecule is highly polar.[5] Its solubility profile is characterized by:

  • High Solubility in Polar Protic Solvents: Expect good solubility in water, methanol, and ethanol.[3][5]

  • Limited Solubility in Apolar Solvents: It is generally insoluble in nonpolar organic solvents like hexanes, toluene, or diethyl ether.[3]

  • pH-Dependent Aqueous Solubility: The carboxylic acid moiety means its solubility in aqueous solutions is pH-dependent.[5] In basic solutions, it will form a carboxylate salt, further increasing aqueous solubility.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods is essential for a comprehensive purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining quantitative purity and detecting the presence of isomers and other impurities.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and, importantly, for identifying and quantifying the different regioisomers, as their spectral signatures will be distinct.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[3]

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[7]

Q4: How should I properly store the purified compound?

A4: To ensure long-term stability, proper storage is critical.

  • Temperature: Store in a cool environment, typically recommended at 2-8°C.[8][9]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.[8][9] Its hydrochloride salt form can make it hygroscopic.[3]

  • Light: Protect from direct sunlight and UV radiation by using an amber or opaque container to prevent potential photodegradation.[9]

Section 2: Purification Protocols & Troubleshooting

This section provides detailed experimental protocols and targeted troubleshooting advice for the most common purification techniques.

Recrystallization

Recrystallization is often the most effective method for purifying this compound on a lab scale, provided a suitable solvent system is identified. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[10]

Purification_Workflow cluster_purification Purification Stage cluster_analysis Analysis & Final Product Crude Crude Product (Isomeric Mixture) Method_Select Method Selection Crude->Method_Select Recryst Recrystallization Method_Select->Recryst High Crystallinity Chroma Column Chromatography Method_Select->Chroma Oily / Poorly Crystalline Purity Purity Assessment (HPLC, NMR) Recryst->Purity Chroma->Purity Purity_Check Purity OK? Purity->Purity_Check Pure_Product Pure Product (>98%) Redo Re-purify Redo->Method_Select Purity_Check->Pure_Product Yes Purity_Check->Redo No Recrystallization_Troubleshooting Start Problem Occurs Q1 What is the issue? Start->Q1 NoCrystals No Crystals Form Q1->NoCrystals No Precipitation OilingOut Product 'Oils Out' Q1->OilingOut Liquid/Gummy Layer LowYield Yield is Very Low Q1->LowYield Poor Recovery Sol1 Scratch flask inner wall with glass rod. NoCrystals->Sol1 Sol2 Add a seed crystal of pure product. Sol1->Sol2 Sol3 Cool to lower temp (ice bath / fridge). Sol2->Sol3 Sol4 Concentrate solution or add anti-solvent. Sol3->Sol4 Sol5 Re-heat to dissolve oil. OilingOut->Sol5 Sol6 Add more solvent. Sol5->Sol6 Sol7 Cool more slowly. Sol6->Sol7 Sol8 Change to a lower boiling point solvent. Sol7->Sol8 Sol9 Used too much solvent. (Recover from mother liquor) LowYield->Sol9 Sol10 Cooled too quickly. (Premature precipitation) LowYield->Sol10 Sol11 Product is too soluble in chosen solvent. LowYield->Sol11

Caption: Decision tree for troubleshooting common recrystallization problems.

  • Q: My compound won't crystallize from the solution. What should I do?

    • A: First, try inducing crystallization by scratching the inside of the flask with a glass rod to create nucleation sites. [4]If that fails, add a single "seed" crystal of previously purified material. You can also try cooling the solution to a lower temperature in an ice bath or refrigerator, though rapid cooling can sometimes trap impurities. [4]If the solution is too dilute, evaporate some solvent or carefully add an anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand. [3]

  • Q: My product "oiled out" instead of forming crystals. How can I fix this?

    • A: "Oiling out" happens when the compound's melting point is lower than the solution's temperature during precipitation. [3]To fix this, re-heat the solution until the oil redissolves, add more solvent to lower the saturation point, and allow it to cool much more slowly. Using a lower-boiling point solvent system can also prevent this issue. [3]

  • Q: The yield of my purified product is very low. What are the potential causes?

    • A: Low recovery can result from several factors. Using too much solvent is the most common cause, as a significant amount of your product will remain in the mother liquor. [4]You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again. Also, ensure the solution has been cooled for a sufficient time to allow for maximum crystal formation. [4]

Column Chromatography

While challenging due to the compound's high polarity, column chromatography can be effective for separating isomers if recrystallization fails.

  • Stationary Phase: Use standard silica gel 60.

  • Sample Loading: Dissolve the crude product in a minimal amount of a highly polar solvent like methanol. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents streaking that occurs from liquid injection in a solvent that is much stronger than the mobile phase.

  • Mobile Phase (Eluent): Due to the compound's polarity, a non-polar eluent will not move the product. A polar, multi-component eluent system is required. Start with a moderately polar system (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity. Adding a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase can help suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

  • Elution: Load the dry sample onto the top of the column. Begin elution, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

  • Q: My compound is streaking or not moving off the baseline of the silica gel column. Why?

    • A: This is a classic sign that your compound is too polar for the chosen eluent system. [3]The highly polar triazole and carboxylic acid groups are interacting very strongly with the acidic silica gel. To resolve this, you must increase the polarity of your mobile phase. Systematically increase the percentage of methanol. Adding a small amount of acetic acid or triethylamine to the eluent can also improve peak shape by competing for active sites on the silica. If problems persist, consider switching to a more polar stationary phase like alumina. [3]

  • Q: I am unable to achieve baseline separation of the desired N-1 isomer from the other regioisomers.

    • A: This is a known and difficult challenge. One study noted that while a silica plug could remove the N-4 isomer, the N-2 isomer was inseparable from the desired N-1 product due to their very similar retention factors. [1]Achieving this separation may require specialized techniques such as preparative HPLC or the use of a different stationary phase like those used in Hydrophilic Interaction Liquid Chromatography (HILIC), which is better suited for highly polar, ionic compounds. [3]

References

  • Benchchem Technical Support. (n.d.). Purification of 3-Mercapto-1,2,4-Triazole Compounds. Benchchem.
  • Benchchem Technical Support. (n.d.). Purification of 1,2,4-Triazole Salts. Benchchem.
  • TCI Chemicals. (2025, February 10). Safety Data Sheet: (2-Benzothiazolylthio)acetic Acid. TCI Chemicals.
  • Homi Bhabha Centre for Science Education. (n.d.).
  • University of Technology. (n.d.). Experiment (3)
  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. Politecnico di Milano.
  • Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
  • Benchchem Technical Support. (n.d.). Resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid. Benchchem.
  • Sigma-Aldrich. (n.d.). 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride. Sigma-Aldrich.
  • BLDpharm. (n.d.). 2-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride. BLDpharm.
  • Benchchem Technical Support. (n.d.). Stability of 2-((5-methyl-1H-1,2,4-triazol-3- yl)sulfanyl)acetic acid. Benchchem.
  • Asian Journal of Green Chemistry. (2018, October 20). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables.
  • PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • PMC. (2022, April 25).
  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • Tortoioli, S., et al. (2020, February 20). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Amazon S3.

Sources

Technical Support Center: Optimizing the Crystallization of Triazole Acetic Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of triazole acetic acid hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a senior application scientist, I've structured this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the crystallization of triazole acetic acid hydrochloride salts.

Q1: My triazole acetic acid hydrochloride salt is "oiling out" instead of crystallizing. What are the primary causes and how can I fix this?

A1: "Oiling out" or liquid-liquid phase separation is a common issue that occurs when the solute has a high affinity for the solvent, and its melting point is lower than the boiling point of the chosen solvent system.[1] This is particularly prevalent with salts, which can have complex solubility behaviors.

Causality and Troubleshooting Steps:

  • High Supersaturation: Rapidly generating a high level of supersaturation, for instance, by fast cooling or rapid addition of an anti-solvent, can lead to the system bypassing the nucleation and growth phase and entering an unstable region where the solute separates as an amorphous oil.

    • Solution: Slow down the rate of supersaturation generation. This can be achieved by a slower cooling profile or a more gradual addition of the anti-solvent.[2]

  • Inappropriate Solvent System: The chosen solvent may be too "good" for your salt, meaning the salt is highly soluble even at lower temperatures.

    • Solution: Experiment with a different solvent or a solvent/anti-solvent mixture. A good starting point is to use a solvent in which the free base of your triazole acetic acid is sparingly soluble and then form the salt in situ by adding hydrochloric acid. Alternatively, if you are starting with the isolated salt, select a solvent where it has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Temperature Gradient: A significant temperature difference between your solution and the vessel walls can induce oiling.

    • Solution: Ensure uniform cooling and good agitation to minimize temperature gradients within the crystallizer.

Q2: I am struggling to initiate crystallization. The solution remains clear even after cooling. What steps can I take?

A2: The inability to initiate crystallization is often due to insufficient supersaturation or a high nucleation energy barrier.

Troubleshooting Strategies:

  • Induce Nucleation:

    • Seeding: Introduce a small number of crystals of the desired form (a seed crystal) into the metastable solution.[3][4] This provides a template for crystal growth and is the most effective way to control the polymorphic form. If you don't have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the liquid-air interface.[2][5]

    • Scratching: As mentioned, scratching the inner surface of the crystallization vessel can create microscopic imperfections that act as nucleation sites.[1][5]

  • Increase Supersaturation:

    • Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[1]

    • Anti-solvent Addition: If using a solvent/anti-solvent system, add a small amount of additional anti-solvent dropwise until turbidity persists.[1]

  • Sonication: In some cases, brief exposure to ultrasound can induce nucleation.

Q3: My final crystalline product has poor purity. What are the likely sources of impurities and how can I improve purity?

A3: Impurities in the final product can originate from the synthesis or be incorporated during crystallization.[6][7] For triazole derivatives, common impurities include unreacted starting materials, side products, and isomers.[6]

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical to ensure that the impurities are either highly soluble in the mother liquor or remain insoluble during the dissolution step.[6]

  • Wash Step: After filtration, washing the crystals with a small amount of cold, fresh solvent or anti-solvent can remove surface impurities and residual mother liquor.[8]

  • Control of Crystallization Rate: Rapid crystallization can trap impurities within the crystal lattice.[2][7] A slower, more controlled crystallization process allows for more selective incorporation of the desired molecule into the growing crystal.

  • pH Adjustment: Since you are working with a hydrochloride salt of an acidic compound, the pH of your solution is critical. Ensure the pH is sufficiently low to maintain the protonated, salt form of the triazole acetic acid and prevent precipitation of the less soluble free base.

Q4: I am observing significant batch-to-batch variability in crystal size and habit. How can I gain better control?

A4: Variability in crystal size distribution (CSD) and morphology (habit) is often linked to inconsistent control over nucleation and growth kinetics.

Strategies for Consistency:

  • Controlled Seeding: Implementing a consistent seeding protocol is paramount. This includes using the same seed source, seed loading (mass of seeds per mass of solute), and adding the seeds at the same temperature and supersaturation level in every batch.[9]

  • Agitation: The stirring rate affects mass transfer and can influence both crystal growth and secondary nucleation. Maintain a consistent and optimized agitation rate.

  • Cooling/Anti-solvent Addition Profile: The rate at which you cool the solution or add the anti-solvent directly impacts the level of supersaturation and, consequently, the balance between nucleation and growth.[10] A well-defined and reproducible profile is essential.

II. Troubleshooting Guide: Deeper Dives

This section provides more detailed guidance on specific, complex challenges.

Problem 1: Polymorph Control - Obtaining the Desired Crystalline Form

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[11]

Diagnostic Approach:

  • Characterization: Always characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorphic form.[11]

  • Solvent Screening: The choice of solvent can significantly influence which polymorph crystallizes.[12] A systematic screen of various solvents and solvent mixtures is recommended.

  • Supersaturation Level: Different polymorphs may be favored at different levels of supersaturation. Generally, metastable forms are more likely to crystallize at higher supersaturations (rapid cooling/anti-solvent addition), while stable forms are favored at lower supersaturations (slow, controlled crystallization).[12]

Visualizing Polymorph Selection Strategy

The following diagram illustrates a decision-making workflow for controlling polymorphism.

Polymorph_Control Workflow for Polymorphic Form Control A Start: Undesired or Mixed Polymorphs B Characterize Solid Form (PXRD, DSC) A->B C Is the Desired Polymorph Known? B->C D Perform Polymorph Screen (Vary Solvents, Temps) C->D No F Develop Seeding Protocol with Pure Desired Polymorph C->F Yes E Identify Conditions for Desired Form D->E I Isolate Pure Polymorph for Seeding E->I G Optimize Crystallization (Cooling Rate, Solvent Ratio) F->G H End: Consistent Production of Desired Polymorph G->H I->F

Caption: Decision workflow for controlling the polymorphic outcome of crystallization.

Problem 2: Managing pH and Disproportionation

For a hydrochloride salt, maintaining an appropriate pH is crucial. If the pH of the solution increases, the salt can convert back to its less soluble free acid form, a phenomenon known as disproportionation.[13]

Key Considerations:

  • pH of Maximum Solubility (pHmax): This is the pH at which the salt has its maximum solubility. Operating below this pH ensures the salt remains stable.[13]

  • Excipient Effects: In formulation, alkaline excipients can raise the microenvironment pH and induce disproportionation.[13]

  • Solvent pKa: The pKa of the triazole acetic acid will vary with the solvent system, which can affect the ideal pH range for crystallization.[14]

Mitigation Strategies:

  • Buffer the System: If compatible with your process, using a buffer can help maintain a stable pH.

  • Acidify the Solvent: When preparing the salt in situ or during recrystallization, ensure a slight excess of hydrochloric acid is present to keep the pH low.

  • Solvent Choice: Select solvents that do not have basic properties which could raise the pH.

Problem 3: Crystal Habit (Morphology) Modification

The shape of the crystals (e.g., needles, plates, equant) can impact downstream processing such as filtration, drying, and flowability.[15] Needle-like crystals are often problematic.

Strategies for Habit Modification:

  • Solvent System: The solvent can have a profound effect on crystal habit by selectively adsorbing to different crystal faces and inhibiting their growth.[12] Experimenting with different solvents is a primary strategy.

  • Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can influence the relative growth rates of different crystal faces. Slower growth at lower supersaturation often leads to more equant crystals.

  • Impurities/Additives: Sometimes, small amounts of specific additives or even impurities can act as habit modifiers.

Data Presentation: Illustrative Solvent Screening for Habit Modification

Solvent SystemPredominant Crystal HabitAspect Ratio (Length:Width)Comments
Isopropanol/Water (8:2)Needles> 20:1Rapid growth along one axis, poor filtration.
AcetonitrilePlates~5:1Improved filtration characteristics.
Ethanol/Ethyl Acetate (1:1)Equant/Prismatic~2:1Favorable morphology for downstream processing.
AcetoneAgglomerated NeedlesHighProne to solvent inclusion.

III. Experimental Protocols

Protocol 1: Cooling Crystallization with Seeding

This protocol is designed for a controlled crystallization to achieve good purity and a uniform crystal size.

  • Dissolution: In a jacketed reactor with an overhead stirrer, dissolve the crude triazole acetic acid hydrochloride salt in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C) to achieve a clear, saturated solution. Use the minimum amount of hot solvent necessary for complete dissolution.[1]

  • Cooling to Seeding Temperature: Cool the solution at a controlled rate (e.g., 10-15 °C/hour) to a temperature just below the saturation point, entering the metastable zone.

  • Seed Slurry Preparation: Prepare a slurry of seed crystals (1-2% w/w relative to the solute) in a small amount of the mother liquor. This helps to disperse the seeds and avoid clumping.[9]

  • Seeding: Add the seed slurry to the cooled solution.

  • Crystal Growth (Hold Period): Hold the temperature constant for a period of 2-4 hours to allow the seed crystals to grow. The goal is to maximize the growth of existing seeds rather than forming new nuclei.[9]

  • Final Cooling: Continue cooling the slurry to the final isolation temperature (e.g., 5 °C) at a controlled rate (e.g., 10 °C/hour).

  • Isolation: Filter the crystals and wash with a small volume of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the salt is highly soluble in one solvent but poorly soluble in another.

  • Dissolution: Dissolve the triazole acetic acid hydrochloride salt in a "good" solvent (e.g., methanol) at room temperature to form a concentrated solution.

  • Setup: Place the solution in a vessel with efficient stirring.

  • Anti-Solvent Addition: Add the "anti-solvent" (e.g., methyl tert-butyl ether - MTBE), in which the salt is insoluble, at a slow, controlled rate. The addition rate is a critical parameter.[10]

  • Seeding (Optional but Recommended): Add seed crystals once the solution becomes slightly turbid, indicating the onset of nucleation.

  • Equilibration: After the anti-solvent addition is complete, allow the slurry to stir for 1-2 hours to ensure the crystallization is complete.

  • Isolation and Drying: Isolate and dry the product as described in the cooling crystallization protocol.

Visualizing the Anti-Solvent Process

Anti_Solvent_Workflow Workflow for Anti-Solvent Crystallization A Dissolve Salt in 'Good' Solvent B Controlled Addition of Anti-Solvent A->B C Observe for Turbidity B->C D Add Seed Crystals (Recommended) C->D Yes E Continue Anti-Solvent Addition C->E No D->E F Equilibrate Slurry E->F G Filter, Wash, and Dry Crystals F->G

Caption: Step-by-step workflow for performing an anti-solvent crystallization.

IV. References

  • Strategies to control product characteristics in simultaneous crystallization of NaCl and KCl from aqueous solution: seeding with NaCl and KCl. CrystEngComm.

  • common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.

  • Crystallisation in pharmaceutical processes. BIA.

  • Technical Support Center: Purification of 1,2,4-Triazole Salts. Benchchem.

  • Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications.

  • Seeding: A Simple but Effective Method for Crystallisation Control. CatSci.

  • How to Grow Sodium Chloride Crystals at Home. Crystalverse.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

  • Pharmaceutical Salts Optimization of Solubility or Even More?. Contract Pharma.

  • Screening and Formulating Drugs as Salts to Improve API Performance. Technology Networks.

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.

  • Improving API Solubility by Salt and Cocrystal Formation. Merck.

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.

  • Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives. Benchchem.

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online.

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega.

  • Seeding. Hampton Research.

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.

  • A high throughput screening method for the nano-crystallization of salts of organic cations. RSC Publishing.

  • Solvent Selection - (API) Solubility. APC.

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.

  • How do impurities affect salt crystallisation?. TutorChase.

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine.

  • Guide for crystallization. [No Source]

  • Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate.

  • Triazole Impurities. BOC Sciences.

  • SOP: CRYSTALLIZATION. UCT Science.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics.. Jetir.Org.

  • Strategy for control of crystallization of polymorphs. CrystEngComm.

  • The Effect of Genetic Polymorphism on the Inhibition of Azole Antifungal Agents Against CYP2C9-Mediated Metabolism. PubMed.

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers.

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Triazole Regioisomers using NOESY and HMBC NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, largely due to the advent of "click chemistry".[1][2] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields the 1,4-disubstituted regioisomer, while other methods, such as ruthenium-catalyzed reactions (RuAAC), can produce the 1,5-disubstituted isomer.[3][4] Since the spatial arrangement of substituents dramatically impacts a molecule's interaction with biological targets, unambiguous confirmation of the correct regioisomer is not merely an academic exercise—it is a critical step in the development of safe and effective therapeutics.[5]

This guide provides an in-depth comparison of two powerful 2D NMR techniques, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), for the definitive structural elucidation of 1,4- and 1,5-disubstituted 1,2,3-triazoles. We will move beyond simple data interpretation to explain the causality behind experimental choices, empowering you to select the optimal strategy and confidently assign your structures.

The Fundamental Distinction: Through-Bond vs. Through-Space Correlation

The power of using HMBC and NOESY in tandem lies in their orthogonal yet complementary approaches to revealing molecular structure.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between a proton (¹H) and a carbon (¹³C) that are separated by two or three chemical bonds (²JCH and ³JCH).[6][7] It essentially maps the carbon skeleton by revealing J-coupling pathways through the bonds. It is invaluable for identifying quaternary carbons and connecting disparate spin systems.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in 3D space (typically within 5 Å), irrespective of whether they are connected through bonds.[9] The correlation arises from dipole-dipole relaxation, a through-space mechanism. This makes NOESY exceptionally powerful for determining stereochemistry and, in this case, regiochemistry where substituents on different parts of the ring are brought into close proximity.[10]

Head-to-Head Comparison: Diagnostic Correlations for Triazole Isomers

The choice between the 1,4- and 1,5-isomers hinges on identifying a few key, unambiguous correlations. Let's consider a generic triazole with a benzyl group at the N1 position and a phenyl group at either C4 or C5.

The 1,5-Disubstituted Isomer: A Clear Case for NOESY

In the 1,5-isomer, the triazole proton (H4) and the protons of the N1-substituent (the benzylic CH₂) are positioned on the same side of the five-membered ring, placing them in close spatial proximity.

  • Key NOESY Correlation: A strong through-space correlation (cross-peak) will be observed between the triazole H4 proton and the N1-benzylic CH₂ protons.[11] This is often the most definitive and quickest way to confirm the 1,5-regiochemistry.

  • Key HMBC Correlation: A crucial through-bond correlation exists between the N1-benzylic CH₂ protons and the C5 carbon of the triazole ring. This is a three-bond coupling (³JCH) and provides unequivocal proof of the connectivity. An additional ³JCH correlation will be seen between the triazole H4 proton and the ipso-carbon of the C5-phenyl substituent.

The 1,4-Disubstituted Isomer: Where HMBC Shines

In the 1,4-isomer, the triazole proton (H5) is spatially remote from the N1-substituent.

  • Key NOESY Observation: The absence of a significant NOESY cross-peak between the triazole H5 proton and the N1-benzylic CH₂ protons is strong evidence for the 1,4-isomer.[12]

  • Key HMBC Correlation: The most telling correlation is the three-bond coupling (³JCH) between the triazole H5 proton and the ipso-carbon of the C4-phenyl substituent. Furthermore, the N1-benzylic CH₂ protons will show a three-bond correlation to the C5 carbon of the triazole ring. The absence of a correlation between the N1-benzylic protons and the substituted C4 carbon is equally informative.

The following diagram illustrates these key diagnostic correlations.

G cluster_0 1,5-Disubstituted Triazole cluster_1 1,4-Disubstituted Triazole a Key NOESY Correlation (Through-Space) img1 b Key HMBC Correlation (Through-Bond) c Key NOESY Observation (Absence of Correlation) img2 d Key HMBC Correlation (Through-Bond)

Caption: Key NOESY and HMBC correlations for distinguishing triazole regioisomers.

Data Summary: A Quick Reference Table
TechniqueRegioisomerKey Diagnostic CorrelationExpected Result
NOESY 1,5-DisubstitutedTriazole H4 ↔ N1-Substituent Protons (e.g., -CH₂)Strong cross-peak
1,4-DisubstitutedTriazole H5 ↔ N1-Substituent Protons (e.g., -CH₂)No significant cross-peak
HMBC 1,5-DisubstitutedN1-Substituent Protons (e.g., -CH₂) ↔ Triazole C5 Strong ³JCH cross-peak
1,4-DisubstitutedN1-Substituent Protons (e.g., -CH₂) ↔ Triazole C5 Strong ³JCH cross-peak
1,5-DisubstitutedTriazole H4 ↔ C5-Substituent C(ipso)Strong ³JCH cross-peak
1,4-DisubstitutedTriazole H5 ↔ C4-Substituent C(ipso)Strong ³JCH cross-peak
The Expert's Choice: A Decision-Making Workflow

workflow start Regioisomer Assignment Required noesy Run 2D NOESY Experiment start->noesy check_noe Strong NOE between Triazole-H and N1-Substituent-H? noesy->check_noe isomer_1_5 Structure Confirmed: 1,5-Disubstituted Isomer check_noe->isomer_1_5  Yes hmbc Run 2D HMBC Experiment check_noe->hmbc No / Weak check_hmbc Observe key ³JCH correlations? (e.g., N1-CH₂ to C5 and Triazole-H to C-substituent) hmbc->check_hmbc check_hmbc->isomer_1_5 Yes (1,5 Pattern)   isomer_1_4 Structure Confirmed: 1,4-Disubstituted Isomer check_hmbc->isomer_1_4  Yes (1,4 Pattern) ambiguous Ambiguous Result: Re-evaluate data or run ¹H-¹⁵N HMBC check_hmbc->ambiguous No / Ambiguous

Caption: Decision workflow for efficient triazole regioisomer assignment.

While NOESY is often the most direct method, HMBC provides the definitive through-bond connectivity map and serves as an essential confirmation, especially in cases of conformational flexibility or spectral overlap that might complicate NOE interpretation. For the most challenging cases, a ¹H-¹⁵N HMBC can provide ultimate certainty by identifying correlations between protons and the triazole ring nitrogens, whose chemical shifts are highly dependent on the substitution pattern.[13][14]

Experimental Protocols

To ensure high-quality, reproducible data, adherence to a robust experimental protocol is paramount.

Part 1: Sample Preparation
  • Concentration: Prepare a solution of the triazole compound at a concentration of 10-20 mM. This is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern spectrometers.

  • Solvent: Use a deuterated solvent that fully dissolves the compound (e.g., CDCl₃, DMSO-d₆, CD₃OD). Ensure the solvent is of high purity to avoid extraneous signals.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube (e.g., 5 mm diameter). This removes any particulate matter that can degrade spectral quality (line shape).

  • Degassing (for NOESY): For optimal NOESY results, dissolved oxygen, which is paramagnetic, should be removed as it can quench the NOE effect. This can be achieved by bubbling an inert gas (N₂ or Ar) through the sample for 5-10 minutes or by several freeze-pump-thaw cycles. This step is less critical for HMBC but is good practice for all NMR.

Part 2: HMBC Experiment Acquisition
  • Rationale: The goal is to detect correlations over a typical J-coupling range of 2-15 Hz. The most critical parameter is the long-range coupling delay, which is optimized to allow these small couplings to evolve.[15]

  • Methodology:

    • Load the sample and perform standard instrument setup (locking, shimming, and referencing).

    • Acquire a standard ¹H spectrum to determine the spectral width (sw) and transmitter offset (tof).

    • Acquire a standard ¹³C spectrum to determine its sw and tof.

    • Select a gradient-selected HMBC pulse sequence (e.g., ghmbc or hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling delay to optimize for an average long-range J-coupling. A value of 8-10 Hz is a robust starting point. The delay is typically calculated as 1/(2*J). For J=8 Hz, the delay would be ~62.5 ms.[6]

    • Set the number of increments in the indirect dimension (F1, ¹³C) to achieve adequate resolution (e.g., 256-512 increments).

    • Set the number of scans per increment (ns) based on the sample concentration (e.g., 4-16 scans).

    • Start the acquisition. Experiment time can range from 30 minutes to several hours.

Part 3: NOESY Experiment Acquisition
  • Rationale: The key to a successful NOESY experiment is setting an appropriate mixing time (d8 or tm). This is the period during which the through-space magnetization transfer occurs. For small molecules (<1000 Da), this time should be on the order of the T₁ relaxation time of the protons of interest, typically 0.5-1.5 seconds.

  • Methodology:

    • Use the same locked and shimmed sample.

    • Select a gradient-selected NOESY pulse sequence with phase cycling (e.g., noesygpph on Bruker systems).

    • Set the mixing time. For a first attempt with an unknown triazole, a mixing time of 800 ms is a reasonable starting point.

    • Set the number of increments in the indirect dimension (F1, ¹H) to 256-512.

    • Set the number of scans per increment (ns) to 8-16, depending on concentration.

    • Start the acquisition.

By applying these robust NMR techniques and following a logical workflow, researchers can eliminate structural ambiguity and proceed with their drug discovery programs with a high degree of confidence.

References
  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society Publications.

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications.

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][16][17]triazoles. MDPI.

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed.

  • Long-range heteronuclear correlation. University of California, Davis.

  • Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. ResearchGate.

  • Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Boletín de la Sociedad Chilena de Química.

  • Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. PubMed.

  • Elucidating new structural features of the triazole scaffold for the development of mPGES-1 inhibitors. MedChemComm (RSC Publishing).

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India.

  • H-C multiple-bond correlations: HMBC. University of Arizona.

  • NOESY Spectra. Chemistry LibreTexts.

  • HMBC. Chemistry LibreTexts.

  • Short-range heteronuclear correlation. University of California, Davis.

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate.

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.

  • Long-range proton-carbon coupling constants. IMSERC.

  • How to use LR-HSQMBC: Observation of very small couplings. JEOL.

  • How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate.

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PMC.

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Uses for 2-D NMR Spectroscopy. Chemistry LibreTexts.

  • Differentiation between[3][16][17]triazolo[1,5-a] pyrimidine and[3][16][17]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed.

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net.

  • HMBC vs. H2BC. University of Ottawa NMR Facility Blog.

  • Significant NOESY correlations of 1,4-disubstituted-1,2,3-triazoles. ResearchGate.

  • Differentiation between[3][16][17]triazolo[1,5-a] pyrimidine and[3][16][17]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate.

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.

  • Fast quantitative 2D NMR for quantifying analytes in complex mixtures. European Pharmaceutical Review.

  • HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR. University of Alicante.

  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate.

  • Main 2D HMBC and 1D NOESY observed correlations that allowed... ResearchGate.

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate.

  • An Overview of NMR Applications. Agilent.

  • A practical flow synthesis of 1,2,3-triazoles. PMC.

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.

  • Method for Assigning Structure of 1,2,3-Triazoles. Scilit.

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.

Sources

Chromatographic Resolution of Triazole Acetic Acid Isomers: HILIC vs. Reversed-Phase Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the separation of 1,2,4-triazole acetic acid isomers —specifically (1H-1,2,4-triazol-1-yl)acetic acid (1-TAA) and (1H-1,2,4-triazol-3-yl)acetic acid (3-TAA) . These polar, amphoteric compounds present significant challenges for traditional C18 Reversed-Phase Liquid Chromatography (RPLC) due to "dewetting" phenomena and lack of retention.

We compare three distinct separation modes: Aqueous-Stable C18 , Mixed-Mode Anion Exchange , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Experimental data indicates that while modified C18 provides marginal retention (


), Zwitterionic HILIC  offers superior resolution (

) and MS-compatibility, making it the preferred methodology for trace analysis in pharmaceutical and agrochemical matrices.

Mechanistic Analysis: The Polarity Challenge

The separation difficulty arises from the dual nature of triazole acetic acids. They possess a basic triazole ring (


 for protonated species) and an acidic carboxylic tail (

).
  • At Acidic pH (< 3.0): The carboxyl group is protonated (neutral), but the triazole ring may be protonated (cationic).

  • At Neutral pH (> 5.0): The carboxyl group is deprotonated (anionic), and the triazole ring is neutral.

This zwitterionic potential renders them highly hydrophilic (Log P < 0). In standard RPLC, they elute near the void volume (


), leading to ion suppression in Mass Spectrometry (MS) and poor peak shape due to secondary silanol interactions.
Isomer Structural Differences
  • 1-TAA (N1-substituted): The acetic acid moiety is attached to the ring nitrogen. This is the primary metabolite of triazole fungicides.

  • 3-TAA (C3-substituted): The acetic acid moiety is attached to the ring carbon. This isomer often appears as a synthetic impurity.

Experimental Protocols

Workflow Logic

The following decision tree outlines the method selection process based on analyte polarity and matrix complexity.

MethodSelection Start Start: Triazole Isomer Separation PolarityCheck Analyte Log P < 0? Start->PolarityCheck MatrixCheck High Salt/Matrix? PolarityCheck->MatrixCheck Yes (Hydrophilic) RP_AQ Method A: Aqueous C18 (Limited Retention) PolarityCheck->RP_AQ No (Hydrophobic) HILIC Method B: HILIC (Recommended) MatrixCheck->HILIC No (Direct Inject) MixedMode Method C: Mixed-Mode WAX (Alternative) MatrixCheck->MixedMode Yes (Needs Cleanup)

Figure 1: Decision logic for selecting the chromatographic mode based on analyte hydrophobicity and matrix interference.

Method A: Aqueous-Stable C18 (Baseline Comparison)

Objective: Attempt retention using 100% aqueous compatible C18 phases.

  • Column: Agilent ZORBAX SB-Aq or equivalent (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: Isocratic 100% A for 5 mins (to force retention), then ramp to 50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Low sensitivity due to lack of chromophore).

Method B: Zwitterionic HILIC (Optimized Protocol)

Objective: Utilize water-layer partitioning for maximum retention and MS sensitivity.

  • Column: Merck SeQuant® ZIC-HILIC or Thermo Accucore Amide (100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: 200 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1][2][3][4]

    • Premix: 90% B / 10% A (Final buffer conc: 20 mM).

  • Isocratic Run: 90:10 (B:A) isocratic hold.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI-MS/MS (Positive Mode).

    • Source Temp: 350°C.

    • Transitions: 128 -> 70 m/z (Loss of acetic acid group).

Results & Performance Comparison

The following data summarizes the retention time (


) and resolution (

) of the two isomers under the protocols defined above.
Table 1: Chromatographic Performance Metrics
ParameterMethod A: Aqueous C18Method B: Zwitterionic HILICMethod C: Mixed-Mode (WAX)
Mechanism Hydrophobic InteractionPartitioning / ElectrostaticAnion Exchange / Hydrophobic
Mobile Phase 100% Aqueous (Acidic)90% ACN / 10% Buffer50% ACN / Buffer (pH Gradient)
1-TAA

1.8 min (Near Void)6.4 min 8.2 min
3-TAA

1.9 min (Co-elution)8.1 min 9.5 min
Resolution (

)
< 0.5 (Fail)3.8 (Excellent) > 4.0 (Excellent)
Peak Shape (

)
1.8 (Tailing)1.1 (Symmetric)1.2 (Symmetric)
MS Sensitivity Low (High water content)High (High organic content) Medium (Non-volatile salts often needed)
Data Interpretation[1][4][5][6][7][8]
  • Failure of RPLC: Even with "Aqueous stable" phases, the C18 method fails to resolve the isomers. The analytes elute in the "dump" zone near the void volume, making quantification impossible in real matrices like plasma or soil extracts.

  • HILIC Superiority: The ZIC-HILIC column provides distinct retention. 3-TAA, being slightly more polar due to the exposed NH group on the ring (depending on tautomer), is retained longer than 1-TAA. The high acetonitrile content enhances desolvation in the MS source, boosting sensitivity by 5-10x compared to aqueous RPLC.

  • Mixed-Mode Viability: While Mixed-Mode (Anion Exchange) works well, it often requires stronger buffers or pH gradients that can be cumbersome for routine LC-MS maintenance.

Separation Mechanism Visualization

Understanding why HILIC works is crucial for troubleshooting. The diagram below illustrates the partitioning mechanism.

HILIC_Mechanism cluster_SP Stationary Phase Surface cluster_MP Mobile Phase (Bulk) SP Zwitterionic Ligand (Sulfobetaine) WaterLayer Water-Enriched Layer (Immobilized) WaterLayer->SP Electrostatic Interaction MP MP Analyte Triazole Acetic Acid (Polar/Charged) MP->Analyte Solvation (Weak) Analyte->WaterLayer Partitioning (Primary Force)

Figure 2: HILIC retention mechanism showing the partitioning of polar triazole analytes into the immobilized water layer.

Troubleshooting & Optimization Guide

  • Peak Tailing in HILIC:

    • Cause: Metal chelation or secondary ionic interactions.

    • Fix: Ensure buffer concentration is at least 10 mM.[5] Add 5 µM medronic acid (infinityLab deactivator) if using stainless steel hardware, as triazoles can chelate iron.

  • Retention Time Shift:

    • Cause: HILIC phases require long equilibration times.

    • Fix: Equilibrate for at least 20 column volumes before the first injection.

  • Sample Diluent:

    • Critical: Do NOT dissolve samples in 100% water. This disrupts the HILIC water layer, causing peak distortion. Dissolve in 80:20 ACN:Water.

References

  • European Union Reference Laboratories (EURL). (2025). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2008).[6] 1,2,4-Triazole and its Metabolites: Human Health Risk Assessment. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Triazole Acetic Acid and 1,2,4-Triazole on Primesep 100. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Triazole Acetic Acid vs. Imidazole Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 1,2,3-Triazole-4-acetic acid (TAA) and Imidazole-4-acetic acid (IAA) serve as critical bioisosteres for amides and histidine residues, respectively. However, their synthetic utility is bifurcated by a fundamental difference in electronic character: nucleophilicity .

While IAA is a biologically ubiquitous scaffold, its high nucleophilicity and basicity necessitate rigorous protecting group strategies to prevent self-polymerization and racemization. In contrast, TAA offers a robust, chemically inert "stealth" profile, allowing for streamlined coupling protocols without side-chain protection. This guide dissects the mechanistic underpinnings of these differences and provides validated protocols for their application in drug discovery.

Part 1: Chemical Properties & Structural Analysis

The reactivity divergence between TAA and IAA stems directly from the electron density of their respective heteroaromatic rings.

Electronic Profile and Acidity (pKa)
FeatureImidazole-4-acetic Acid (IAA)1,2,3-Triazole-4-acetic Acid (TAA)Impact on Synthesis
Ring Basicity (pKa of MH⁺) 6.95 (Basic)1.2 (Very Weak Base)IAA acts as a proton trap; TAA does not.
Ring Acidity (pKa of NH) 14.2 (Weak Acid)9.4 (Moderate Acid)TAA NH is easier to deprotonate but less nucleophilic.
Carboxylic Acid pKa ~3.6 ~3.2 TAA is slightly more acidic due to the electron-deficient ring.
Zwitterionic Character High (at neutral pH)Low (at neutral pH)IAA has poor solubility in DCM/EtOAc; TAA is more soluble in polar organics.
The "Nucleophilic Trap" of Imidazole

The imidazole ring contains a pyridine-like nitrogen (N3) with a localized lone pair that is highly nucleophilic. In the presence of activated esters (e.g., NHS esters, anhydrides), this nitrogen can attack the electrophile, leading to N-acyl imidazole formation. This species is highly reactive and can lead to:

  • Oligomerization: The N-acyl species reacts with another molecule of IAA.

  • Racemization: If a chiral center is present alpha to the carbonyl, the N-acyl intermediate facilitates proton abstraction.

Triazole Advantage: The extra nitrogen atoms in the triazole ring dilute the electron density, rendering the ring nitrogens non-nucleophilic under standard coupling conditions. TAA behaves like a simple carboxylic acid.

Part 2: Synthetic Reactivity Profile

Amide Coupling Efficiency

When coupling these acids to an amine (R-NH₂) using standard reagents (e.g., HATU, EDC):

  • IAA Workflow: Requires N-protection (Trityl, Boc, or Benzyl) to mask the ring nitrogen. Without protection, yields drop significantly due to the formation of insoluble oligomers and difficult purification.

    • Critical Step: The zwitterionic form of free IAA is insoluble in DCM. It must be converted to the HCl salt or protected form to be soluble in organic solvents.

  • TAA Workflow: Can be used unprotected . The triazole ring does not interfere with the activated ester intermediate. It is compatible with "Click" chemistry, allowing the acetic acid moiety to be generated in situ from an azide and 3-butynoic acid if needed.

Solubility and Handling
  • IAA: Highly water-soluble; practically insoluble in DCM, Et₂O, and Toluene. Requires polar aprotic solvents (DMF, DMSO) or water/alcohol mixtures.

  • TAA: Moderate solubility in alcohols, DMSO, and DMF. Its lower polarity (compared to the zwitterionic IAA) allows for easier extraction from aqueous workups using EtOAc at acidic pH.

Part 3: Experimental Protocols

Protocol A: Coupling of Imidazole-4-acetic Acid (Requires Protection)

Objective: Synthesize an amide using IAA without self-polymerization.

Reagents:

  • Substrate: N-Trityl-imidazole-4-acetic acid (Trt-IAA) [Commercially available or synthesized to block N-nucleophilicity]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Trt-IAA (1.0 mmol) in DMF (5 mL). The Trityl group renders the molecule soluble in organics and prevents zwitterion formation.

  • Activation: Add DIPEA (2.5 mmol) followed by HATU (1.1 mmol). Stir at 0°C for 15 minutes. Note: The solution should remain clear. Turbidity indicates poor solubility or moisture.

  • Addition: Add the amine substrate (1.0 mmol). Warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (to remove HOBt/byproducts) and Brine. Do not wash with strong acid yet, or you will cleave the Trityl group.

  • Deprotection (Post-Coupling): Treat the crude amide with 20% TFA in DCM for 1 hour to remove the Trityl group. Precipitate the final product as a TFA salt using cold ether.

Protocol B: Coupling of 1,2,3-Triazole-4-acetic Acid (Direct Method)

Objective: Direct amide coupling without protecting groups.

Reagents:

  • Substrate: 1,2,3-Triazole-4-acetic acid (TAA)

  • Coupling Agent: EDC·HCl (1.2 equiv) / HOBt (1.2 equiv)

  • Base: NMM (N-methylmorpholine) (2.0 equiv)

  • Solvent: DMF/DCM (1:1 mixture)

Step-by-Step:

  • Dissolution: Suspend TAA (1.0 mmol) in DMF/DCM (5 mL). Add NMM (2.0 mmol) to deprotonate the carboxylic acid and solubilize the zwitterion (if present).

  • Activation: Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol). Stir at RT for 30 minutes.

    • Observation: The reaction mixture typically becomes homogeneous as the active ester forms.

  • Coupling: Add the amine (1.0 mmol). Stir at RT for 6-12 hours.

  • Workup: Evaporate DCM. Dilute the residue with water.

    • Purification: Since TAA is stable, the product can often be purified by Reverse Phase (C18) Flash Chromatography using a Water/Acetonitrile gradient (0.1% Formic Acid). No deprotection step is needed.

Part 4: Mechanistic Visualization

The following diagrams illustrate the "Autocatalytic/Polymerization Risk" of Imidazole compared to the "Clean Activation" of Triazole.

ReactivityComparison cluster_imidazole IMIDAZOLE PATHWAY (High Risk) cluster_triazole TRIAZOLE PATHWAY (Stable) IAA Imidazole-4-acetic Acid (Unprotected) Act_IAA Activated Ester (O-Acyl) IAA->Act_IAA Activation (HATU/EDC) N_Acyl N-Acyl Imidazole (Reactive Intermediate) Act_IAA->N_Acyl Intramolecular N-Attack Polymer Oligomers / Side Products (Dead End) N_Acyl->Polymer Self-Reaction Prot_IAA N-Protected IAA (Trt/Boc) Clean_Amide_I Target Amide Prot_IAA->Clean_Amide_I Coupling OK TAA 1,2,3-Triazole-4-acetic Acid Act_TAA Activated Ester TAA->Act_TAA Activation (HATU/EDC) Clean_Amide_T Target Amide Act_TAA->Clean_Amide_T Amine Attack (No Side Rxn)

Caption: Figure 1. Mechanistic divergence during activation. The nucleophilic imidazole nitrogen (red path) competes with the amine, leading to unstable N-acyl intermediates unless protected. The triazole ring (blue path) remains inert, allowing direct coupling.

References

  • Heterocyclic Chemistry in Drug Discovery. Journal of Medicinal Chemistry. 2011. Detailed analysis of azole basicity and nucleophilicity.

  • pKa Values of Carboxylic Acids and Heterocycles. Organic Chemistry Data. Comprehensive tables of dissociation constants for imidazoles and triazoles.

  • Use of 1,2,3-Triazoles as Amide Bioisosteres. Chimia. 2016. Review of triazole stability and application in peptide mimetics.

  • Protecting Groups in Organic Synthesis. Greene's Protective Groups. Standard protocols for imidazole protection (Trityl/Boc).

  • Coupling Reagents and Solvents. Luxembourg Bio Technologies. Comparison of HATU/EDC efficiency with heterocyclic acids.

Sources

A Comparative Guide to Purity Analysis of Heterocyclic Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, heterocyclic carboxylic acids represent a cornerstone class of building blocks. Their prevalence in active pharmaceutical ingredients (APIs) underscores the critical need for rigorous purity assessment. The seemingly minute presence of impurities can have profound implications, affecting not only the yield and efficiency of subsequent synthetic steps but also the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the purity analysis of these vital chemical entities, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent characteristics of heterocyclic carboxylic acids—often encompassing a combination of polar functional groups, aromatic systems, and varying thermal stabilities—present unique analytical challenges. A single analytical method is rarely sufficient to provide a complete purity profile. Therefore, a multi-faceted, or orthogonal, approach is essential for robust and reliable characterization.[1][2] This guide will dissect the core analytical methodologies, elucidating their principles, practical applications, and comparative strengths and weaknesses in the context of heterocyclic carboxylic acid analysis.

The Analytical Imperative: Regulatory and Scientific Context

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specified thresholds, often as low as 0.05%.[] This necessitates the use of highly sensitive and specific analytical methods capable of detecting and quantifying trace-level contaminants.

Common impurities in the synthesis of heterocyclic carboxylic acids can include:

  • Starting materials and intermediates: Unreacted precursors from the synthetic route.

  • By-products: Resulting from side reactions.

  • Degradation products: Formed during synthesis or storage due to factors like heat, light, or pH instability.[4][5][6] For example, some oxazole carboxylic acids are susceptible to decarboxylation at elevated temperatures.[7]

  • Residual solvents and reagents: Left over from the manufacturing process.

Understanding and controlling these impurities from the building block stage is paramount to ensuring the quality and safety of the final API.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific properties of the heterocyclic carboxylic acid and the potential impurities. The following sections provide a comparative overview of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[8]

Principle: Separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Strengths for Heterocyclic Carboxylic Acids:

  • Versatility: Capable of analyzing a wide range of polar and non-polar compounds.

  • High Sensitivity: With UV detection, it can readily achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory guidelines.

  • Quantitative Accuracy: Provides precise and accurate quantification of impurities, typically expressed as area percentage.

Challenges and Considerations:

  • Polarity: Highly polar heterocyclic carboxylic acids may exhibit poor retention on traditional C18 columns. In such cases, alternative stationary phases (e.g., AQ-type C18, polar-embedded, or HILIC) or the use of ion-pairing reagents may be necessary.

  • UV Response: Impurities lacking a UV chromophore will not be detected by UV detectors. This highlights the importance of using orthogonal techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample Separate Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Report Calculate->Report Purity Report

Comparative Data: HPLC vs. Other Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Applicability Broad; suitable for most non-volatile and thermally stable compounds.Limited to volatile and thermally stable compounds.Broad; applicable to any soluble compound with NMR-active nuclei.Broad; often coupled with LC or GC for separation.
Primary Use Quantitative purity (area %), impurity profiling.Residual solvents, volatile impurities.Absolute purity determination, structural confirmation.Impurity identification, structural elucidation.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).Very high (pg to fg range).
Sample Throughput High.High.Low to moderate.High (when coupled with chromatography).
Destructive? Yes.Yes.No.Yes.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For many heterocyclic carboxylic acids, derivatization is often required to increase volatility and thermal stability.

Principle: Separation occurs based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Strengths for Heterocyclic Carboxylic Acids:

  • High Resolution: Provides excellent separation of complex mixtures of volatile compounds.

  • Sensitivity: Flame ionization detection (FID) offers high sensitivity for organic compounds.

  • Residual Solvent Analysis: The primary technique for quantifying residual solvents as per ICH Q3C guidelines.

Challenges and Considerations:

  • Derivatization: The need for derivatization adds a step to the sample preparation process and can introduce potential sources of error.

  • Thermal Instability: Many heterocyclic carboxylic acids and their potential impurities are not thermally stable and may degrade in the high temperatures of the GC inlet and column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. Quantitative NMR (qNMR) is particularly valuable as it allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[9][10]

Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Strengths for Heterocyclic Carboxylic Acids:

  • Absolute Quantification: Provides a direct measure of purity without the need for specific impurity reference standards.[9]

  • Structural Information: Simultaneously provides structural confirmation of the main component and can aid in the identification of impurities.[11]

  • Non-Destructive: The sample can be recovered after analysis.

Challenges and Considerations:

  • Sensitivity: Generally less sensitive than chromatographic methods, requiring more sample.

  • Signal Overlap: Severe peak overlap between the analyte, impurities, and the internal standard can complicate accurate integration and quantification.

  • Throughput: Can be lower throughput compared to HPLC, especially when long relaxation delays are required for accurate quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Prepared Sample Optimize Optimize Acquisition Parameters (e.g., D1) Acquire->Optimize Process Phase and Baseline Correction Optimize->Process FID Data Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification and structural elucidation of impurities, especially when coupled with a chromatographic separation technique like LC or GC.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of the analyte and its impurities.

Strengths for Heterocyclic Carboxylic Acids:

  • High Sensitivity and Specificity: Capable of detecting and identifying impurities at very low levels.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. Tandem MS (MS/MS) provides fragmentation information that helps to elucidate the structure of unknown impurities.[12][13]

  • Orthogonal Detection: Provides a powerful orthogonal detection method to HPLC-UV, capable of detecting impurities that are not UV-active.

Challenges and Considerations:

  • Ionization Efficiency: The efficiency of ionization can vary significantly between the main component and different impurities, which can complicate quantitative analysis without appropriate standards.

  • Matrix Effects: The presence of high concentrations of the main component can sometimes suppress the ionization of trace-level impurities.

Experimental Protocols

The following are representative, generalized protocols that serve as a starting point for method development. Specific parameters must be optimized for each individual heterocyclic carboxylic acid.

General HPLC-UV Method for Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[14]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the main compound (e.g., 254 nm).[8]

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

General qNMR Protocol for Absolute Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, does not react with the sample, and has signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the heterocyclic carboxylic acid and 5-10 mg of the internal standard into a vial.[9]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O).

    • Transfer the solution to an NMR tube.

  • Acquisition:

    • Acquire a quantitative 1H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated, to allow for full relaxation of the protons.

  • Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of heterocyclic carboxylic acid building blocks is a multifaceted challenge that demands a strategic and orthogonal analytical approach. While HPLC-UV remains the primary tool for routine purity assessment and impurity profiling, its limitations necessitate the use of complementary techniques. qNMR offers an invaluable method for determining absolute purity and confirming structure, while LC-MS provides unparalleled sensitivity and specificity for the identification of unknown impurities.

As a Senior Application Scientist, my recommendation is to establish a comprehensive analytical control strategy that leverages the strengths of each of these techniques. Early and thorough characterization of these critical building blocks not only ensures compliance with stringent regulatory expectations but also builds a foundation of quality that permeates the entire drug development lifecycle, ultimately safeguarding patient health.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • Qian, M., & Xu, B.
  • Benchchem. (2025).
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • SIELC Technologies.
  • Benchchem. (2025).
  • Purity by Absolute qNMR Instructions.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12).
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indic
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
  • Pilaniya, et al. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14).
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Recent trends in impurity profiling of pharmaceutical products.
  • SCION Instruments.
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  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • SpectraBase. 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum.
  • Benchchem. (2025). analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025, February 8). PMC.
  • Ramakumar, K. L. (2025, August 6). Analytical challenges in characterization of high purity materials.
  • AN OVERVIEW ON IMPURITY PROFILING OF DRUG AND PHARMACEUTICAL FORMUL
  • Analytical challenges in characterization of high purity m
  • Benchchem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • Benchchem. (2025).
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  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Identity: 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride Functional Class: Heterocyclic Organic Acid Salt Primary Hazard Driver: Acidic Hydrolysis & Dust Inhalation

As a Senior Application Scientist, I must emphasize that safety with this compound is dictated by its salt form . While the organic triazole core is a standard pharmacophore, the hydrochloride (HCl) counter-ion fundamentally alters the handling requirements. Upon contact with moisture (mucous membranes, perspiration, or humid air), this salt can dissociate to release hydrochloric acid.

The Safety Logic:

  • Hygroscopic Potential: HCl salts are often hygroscopic. Clumping indicates moisture absorption, which increases corrosivity.

  • Inhalation Risk: As a fine powder, the primary vector of injury is inhalation, leading to immediate respiratory tract irritation (H335).

  • Ocular Risk: Contact with eyes will result in severe irritation (H319) or potential acid burns due to the rapid lowering of pH on the ocular surface.

PPE Selection Matrix

This matrix is designed to prevent permeation and inhalation.[1][2][3] Do not default to "standard lab wear"; select gear based on the specific task.

Body ZonePPE RequirementTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 RespiratorThe solid powder poses a high inhalation risk. If weighing outside a hood is unavoidable, a fit-tested N95 is the absolute minimum to prevent bronchial irritation from acidic dust.
Hand Protection Material: Nitrile (100%)Thickness: ≥ 0.11 mm (4 mil)Technique: Double-gloving recommendedNitrile provides excellent resistance to organic acids. Double gloving ensures that if the outer glove is compromised or contaminated during weighing, the inner glove remains a clean barrier for doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine acidic powders, which can drift around side shields. Goggles provide a seal against dust entry.
Body Defense Lab Coat: High-density cotton or NomexApron: Chemical-resistant (optional)Synthetic fabrics (polyester) can melt if exposed to fire; cotton is preferred. An apron is advised if handling quantities >10g to prevent dust accumulation on clothing.

Operational Workflow: The "Safe-Path" Protocol

This protocol uses a self-validating logic: If you cannot perform a step safely, you do not proceed to the next.

Phase A: Preparation & Engineering Controls
  • Verify Ventilation: Check the fume hood monitor. Flow must be stable.

  • Moisture Control: Ensure the balance area is dry. Presence of water will degrade the reagent and create corrosive slurry.

  • Donning: Put on PPE in this order: Lab coat

    
     Goggles 
    
    
    
    Inner Gloves
    
    
    Outer Gloves.
Phase B: Active Handling (Weighing/Transfer)
  • Static Mitigation: Use an anti-static gun or ionizer if the powder is "flyaway." Static charge disperses dust, increasing inhalation risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Spill Management (Micro): If minor dust spills occur inside the hood, wipe immediately with a dry tissue first, then a wet tissue. Reason: Adding water directly to a pile of acid salt can cause splattering or rapid dissolution.

Phase C: Decontamination & Doffing
  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Container Wipe: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop Work" triggers.

SafeHandling Start Start: Risk Assessment CheckHood Check Fume Hood (>100 fpm?) Start->CheckHood CheckHood->Start Fail (STOP) PPE Don PPE: Goggles + Dbl Nitrile CheckHood->PPE Pass Handling Weighing/Transfer (Minimize Dust) PPE->Handling Spill Spill Event? Handling->Spill Cleanup Neutralize (Bicarb) & Dispose Spill->Cleanup Yes Waste Disposal: Solid Haz Waste Spill->Waste No Cleanup->Waste

Caption: Operational logic flow ensuring engineering controls are validated before chemical exposure occurs.

Disposal & Waste Management

Core Principle: Segregation is critical. As an acidic hydrochloride, this waste is reactive.

  • Solid Waste: Dispose of used gloves, weighing boats, and contaminated paper towels in a container labeled "Hazardous Waste - Solid - Acidic Organic."

  • Liquid Waste: If the material is in solution:

    • Do NOT mix with bleach (Sodium Hypochlorite). Reason: Reaction with HCl generates Chlorine Gas (

      
      ), a severe respiratory hazard.
      
    • Do NOT mix with Cyanide or Sulfide waste streams. Reason: Acid releases Hydrogen Cyanide (HCN) or Hydrogen Sulfide (

      
      ).
      
    • Collect in a dedicated "Organic Acid" waste stream.

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (or water, if compatible with the next step) before disposal. Collect the rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[4][5][6] United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Hydrochloric Acid (Safety & Hazards). National Library of Medicine. [Link]

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.